molecular formula C29H42O7 B1649394 3-Methoxy-2,3-dihydrowithaferin-A CAS No. 73365-94-3

3-Methoxy-2,3-dihydrowithaferin-A

Katalognummer: B1649394
CAS-Nummer: 73365-94-3
Molekulargewicht: 502.6 g/mol
InChI-Schlüssel: MKTMIPAPOLDOQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-2,3-dihydrowithaferin-A is a natural product found in Vassobia breviflora, Withania somnifera, and other organisms with data available.

Eigenschaften

IUPAC Name

6-hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-methoxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42O7/c1-14-10-21(35-26(33)17(14)13-30)15(2)18-6-7-19-16-11-24-29(36-24)25(32)22(34-5)12-23(31)28(29,4)20(16)8-9-27(18,19)3/h15-16,18-22,24-25,30,32H,6-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTMIPAPOLDOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CC(C6O)OC)C)O5)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10330885
Record name NSC328419
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10330885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73365-94-3
Record name DIHYDROWITHAFERIN-A,3-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC328419
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10330885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methoxy-2,3-dihydrowithaferin-A mechanism of action vs Withaferin A

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action, Structural Activity Relationships (SAR), and Differential Signaling

Executive Summary

This technical guide analyzes the mechanistic divergence between Withaferin A (WA) and its derivative, 3-Methoxy-2,3-dihydrowithaferin-A (3ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


mWi-A) .

The core distinction lies in the A-ring enone moiety .[1][2][3] WA possesses a reactive


-unsaturated ketone, functioning as a potent Michael acceptor that covalently modifies cysteine residues on key oncogenic proteins (e.g., Vimentin, NF-

B, Hsp90). In contrast, 3

mWi-A lacks this electrophilic "warhead" due to the saturation of the C2-C3 bond and methoxy substitution.

Clinical Implication: This structural modification switches the pharmacological phenotype from cytotoxic/anti-metastatic (WA) to cytoprotective/pro-survival (3


mWi-A), making the latter a critical tool for defining off-target toxicity and exploring stress-response signaling in normal cells.
Structural Activity Relationship (SAR): The Michael Acceptor Switch

The biological activity of withanolides is dictated by the reactivity of the A-ring.

1.1 Withaferin A (The Warhead)[4]
  • Pharmacophore: C2-C3 double bond conjugated with the C1 ketone (Enone system).

  • Mechanism: Acts as a Michael Acceptor . It undergoes nucleophilic attack by thiols (sulfhydryl groups of Cysteine) on target proteins.

  • Reaction:

    
     (Covalent Adduct).
    
  • Consequence: Irreversible inhibition of protein function, aggregation of intermediate filaments (Vimentin), and induction of oxidative stress.

1.2 3-Methoxy-2,3-dihydrowithaferin-A (The Shield)
  • Pharmacophore: Saturated C2-C3 bond with a methoxy group at C3 (

    
    -configuration).
    
  • Mechanism: The Michael acceptor is chemically "masked" or satisfied. The molecule cannot form covalent bonds with cysteines via the A-ring.

  • Consequence: Loss of cytotoxicity in cancer cells. However, it gains a distinct affinity for upstream kinases (Akt/MAPK) in normal cells, promoting survival signaling rather than apoptosis.

Comparative Signaling Pathways

The following Graphviz diagram visualizes the divergent signaling cascades triggered by the two molecules.

WA_vs_3mWA_Mechanism cluster_legend Phenotypic Switch WA Withaferin A (A-ring Enone) Vim Vimentin (Cys328) WA->Vim Covalent Binding (Michael Addition) NFkB NF-kB / IKKb WA->NFkB Inhibition mWA 3-Methoxy-2,3-dihydro-WA (Saturated A-ring) mWA->Vim No Binding mWA->NFkB No Inhibition Akt Akt / MAPK Pathway mWA->Akt Phosphorylation (p-Akt) ROS ROS Generation Vim->ROS Aggregation NFkB->ROS Suppression Loss Apoptosis Apoptosis & Metastasis Inhibition ROS->Apoptosis Oxidative Stress Survival Cytoprotection & Stress Resistance Akt->Survival Pro-survival Signal

Caption: Divergent signaling: WA drives apoptosis via covalent cysteine modification, while 3


mWi-A promotes survival via non-covalent Akt activation.
Quantitative Data Summary

The table below summarizes the differential effects observed in vitro, specifically comparing human cancer lines (e.g., U2OS, MCF7) against normal cells (e.g., TIG-1).

FeatureWithaferin A (WA)3-Methoxy-2,3-dihydro-WA (3

mWi-A)
Primary Chemical Reactivity High (Electrophile/Michael Acceptor)Low (Non-electrophilic)
Vimentin Binding Strong (

in nM range)
Negligible / None
IC50 (Cancer Cells) 0.5 - 2.0

M (Highly Cytotoxic)
> 20

M (Weak/Non-cytotoxic)
IC50 (Normal Cells) ~2-4

M (Cytotoxic at high dose)
> 50

M (Well Tolerated)
ROS Induction High (Causes Oxidative Stress)Minimal / None
Metastasis Inhibition Potent (Inhibits migration/invasion)Ineffective
Key Signaling Event Downregulates Akt/NF-

B
Activates pAkt / MAPK
Primary Utility Anticancer Lead / ChemotherapyCytoprotective Agent / Mechanistic Probe
Experimental Protocols
4.1 Synthesis of 3-Methoxy-2,3-dihydrowithaferin-A

Note: This protocol utilizes a base-catalyzed Michael addition of methanol to Withaferin A.

Reagents:

  • Withaferin A (Purified, >98%)

  • Methanol (Anhydrous)

  • Potassium Carbonate (

    
    ) or Sodium Methoxide
    
  • Chloroform/Ethyl Acetate (for extraction)

Procedure:

  • Dissolution: Dissolve 10 mg of Withaferin A in 5 mL of anhydrous methanol.

  • Catalysis: Add a catalytic amount (0.1 eq) of

    
    .
    
  • Reaction: Stir the solution at room temperature (25°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Chloroform:Methanol 95:5). The product (3

    
    mWi-A) will appear as a more polar spot compared to WA.
    
  • Quenching: Neutralize with dilute acetic acid if necessary, or simply evaporate the solvent under reduced pressure.

  • Purification: Resuspend residue in water and extract with Ethyl Acetate (

    
     mL). Dry the organic layer over anhydrous 
    
    
    
    and concentrate.
  • Validation: Confirm structure via

    
    H-NMR. Look for the disappearance of olefinic protons (H2, H3) and the appearance of a methoxy singlet (
    
    
    
    ~3.2-3.4 ppm).
4.2 Differential Vimentin Binding Assay (Immunofluorescence)

Purpose: To visually confirm the loss of target engagement by 3


mWi-A.
  • Cell Culture: Seed U2OS (Osteosarcoma) cells on glass coverslips.

  • Treatment:

    • Group A: Vehicle Control (DMSO).

    • Group B: Withaferin A (1.0

      
      M) for 12h.
      
    • Group C: 3

      
      mWi-A (10.0 
      
      
      
      M) for 12h.
  • Fixation: Fix cells with 4% Paraformaldehyde (15 min) and permeabilize with 0.2% Triton X-100.

  • Staining:

    • Primary Ab: Anti-Vimentin (1:200).

    • Secondary Ab: Alexa Fluor 488 (Green).

    • Counterstain: DAPI (Blue).

  • Analysis:

    • WA Result: Vimentin filaments will appear condensed, aggregated, and perinuclear (collapsed architecture).

    • 3

      
      mWi-A Result:  Vimentin filaments will remain extended and reticular  (similar to Vehicle Control), confirming lack of binding.
      
Mechanistic Deep Dive: The "Fork in the Road"

The divergence in mechanism is best understood through the "Fork in the Road" model of cellular stress response.

Pathway A: The Cytotoxic Route (Withaferin A)

When WA enters a cancer cell, its A-ring enone rapidly alkylates Cys328 of Vimentin. This steric clash causes the intermediate filament network to collapse. Simultaneously, WA alkylates Keap1 and IKK


.
  • Outcome: The cell detects massive structural damage and proteotoxic stress. ROS levels spike.[4] The ratio of Bax/Bcl-2 increases, triggering mitochondrial apoptosis.

Pathway B: The Cytoprotective Route (3

mWi-A)

When 3


mWi-A enters the cell, it cannot alkylate Vimentin or IKK

. It bypasses the proteotoxic trigger. Instead, it interacts (likely via the lactone ring or non-covalent hydrophobic pockets) with upstream kinases.
  • Outcome: It induces mild phosphorylation of Akt and MAPK. In normal cells, this acts as a "pre-conditioning" signal (hormesis), upregulating survival genes that protect the cell against subsequent stressors (e.g., UV radiation or oxidative toxins).

References
  • Chaudhary, A., et al. (2019).2,3-Dihydro-3

    
    -methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity.[5] Scientific Reports.[6] 
    
  • Huang, C., et al. (2015).3

    
    -Methoxy Derivation of Withaferin-A Attenuates its Anticancer Potency: Bioinformatics and Molecular Evidences. PLOS ONE. 
    
  • Wijeratne, E. M. K., et al. (2014). Structure–Activity Relationships for Withanolides as Inducers of the Cellular Heat-Shock Response.[2] Journal of Medicinal Chemistry.[2]

  • Vanden Berghe, W., et al. (2012). Neuroprotection by Withaferin A and its analogues. (Contextual reference on WA analogues).

Sources

Technical Guide: Extraction and Isolation of 3-Methoxy-2,3-dihydrowithaferin A

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxy-2,3-dihydrowithaferin A (often abbreviated as 3-methoxy-Wi-A) is a pharmacologically distinct withanolide derived from Withania somnifera (Ashwagandha).[1] Unlike its parent compound, Withaferin A (Wi-A), which exhibits potent but non-selective cytotoxicity, the 3-methoxy derivative demonstrates a favorable safety profile with cytoprotective properties in normal cells while retaining targeted apoptotic activity in specific cancer lines.

Critical Technical Note: Researchers must recognize that 3-methoxy-2,3-dihydrowithaferin A is widely considered an extraction artifact or a solvolytic derivative formed during the processing of plant material with methanol.[1] The


-unsaturated ketone moiety (Ring A) of Withaferin A undergoes a Michael addition reaction with methanol, particularly under thermal stress (reflux).

Therefore, this guide treats the "extraction" process as a Reactive Isolation Workflow , designed to maximize the conversion of the abundant precursor (Withaferin A) into the target 3-methoxy derivative directly within the crude matrix.

Part 1: The Source Matrix

Biological Source[1][2][3][4][5][6][7][8]
  • Primary Species: Withania somnifera (L.) Dunal (Solanaceae).[1][2][3]

  • Tissue Specificity: Leaves (highest concentration of Withaferin A precursor) > Roots.

  • Chemotype Selection: Select chemotypes high in Withaferin A (Chemotype I). Avoid chemotypes dominated by Withanolide D or A if high yield is the priority.

The Chemistry of Origin (Mechanism)

The formation of the target molecule is driven by the nucleophilic attack of the methoxide ion (or methanol) on the C-3 position of Withaferin A.

MichaelAddition WA Withaferin A (Precursor) Complex Transition State (Nucleophilic Attack at C-3) WA->Complex Reflux/Heat MeOH Methanol (Solvent/Reactant) MeOH->Complex Target 3-Methoxy-2,3-dihydro- withaferin A Complex->Target Michael Addition

Figure 1: The chemical transformation of Withaferin A to 3-Methoxy-2,3-dihydrowithaferin A via solvent-mediated Michael addition.[1]

Part 2: Reactive Extraction Protocol

This protocol is designed to extract the precursor and facilitate its conversion to the methoxy derivative simultaneously.

Reagents & Equipment[2][5]
  • Solvent: Methanol (HPLC Grade) - Acts as both solvent and reactant.[1]

  • Catalyst (Optional): Mild base (e.g., K2CO3) can accelerate reaction, but thermal reflux is usually sufficient and cleaner.

  • Apparatus: Soxhlet extractor or Round-bottom flask with Reflux Condenser.

  • Stationary Phase: Silica Gel (60-120 mesh).[1]

Step-by-Step Workflow
Phase 1: Solvolytic Extraction[1]
  • Preparation: Dry W. somnifera leaves at 40°C and pulverize to a coarse powder (40 mesh).

  • Maceration/Reflux:

    • Suspend 100g of powder in 800mL of Methanol .

    • CRITICAL STEP: Reflux at 60-65°C for 6–8 hours. The heat provides the activation energy for the Michael addition of methanol to the Ring A enone system.

    • Note: Cold maceration will yield primarily Withaferin A. Reflux ensures conversion to the 3-methoxy derivative.[1]

  • Filtration: Filter the hot extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate solvent under reduced pressure (Rotary Evaporator) at 50°C to obtain a dark green semi-solid residue.

Phase 2: Fractionation & Enrichment[1]
  • Defatting: Triturate the residue with n-Hexane (3 x 200mL) to remove chlorophyll and lipids.[1] Discard the hexane layer.

  • Liquid-Liquid Partition:

    • Dissolve the defatted residue in 10% Methanol-Water (200mL).

    • Partition against Chloroform (3 x 200mL).

    • Collect the Chloroform layer (contains Withanolides).

    • Dry over Anhydrous Sodium Sulfate and evaporate.

Phase 3: Isolation (Column Chromatography)[1]
  • Column Packing: Pack a glass column with Silica Gel (60-120 mesh) using Chloroform as the slurry solvent.[1]

  • Elution Gradient:

    • Start with 100% Chloroform.[1]

    • Gradually increase polarity with Methanol (99:1

      
       95:5).
      
  • Fraction Collection:

    • Withaferin A typically elutes earlier (less polar).

    • 3-Methoxy-2,3-dihydrowithaferin A elutes slightly later due to the loss of the planar double bond and change in polarity.[1]

  • TLC Monitoring: Use solvent system Chloroform:Methanol (90:10).[1] Visualize with Vanillin-Sulfuric acid reagent (Heat at 110°C). Look for spots distinct from the standard Withaferin A.[4][3][5]

Part 3: Identification & Validation

To ensure the "extraction" (synthesis) was successful, you must validate the structural change at Ring A.

Comparative Data Table
FeatureWithaferin A (Precursor)3-Methoxy-2,3-dihydrowithaferin A (Target)
Molecular Formula


Ring A Structure

-unsaturated ketone (Enone)
Saturated ketone with Methoxy group
H-NMR (Olefinic)

5.8 - 6.0 ppm (d, H-2)
Absent (Saturation of C2-C3 bond)
H-NMR (Methoxy) Absent

3.2 - 3.4 ppm (s, 3H, -OCH3)
H-NMR (H-3) Olefinic proton regionMultiplet (shifted upfield)
Mass Spec (m/z) ~470

~502

Validation Workflow Diagram

Validation cluster_Tests Validation Assays Sample Isolated Fraction TLC TLC (CHCl3:MeOH 9:1) Rf Comparison vs Std Sample->TLC HPLC HPLC-PDA Shift in Retention Time Sample->HPLC NMR 1H-NMR Check for -OCH3 Singlet Sample->NMR Decision Olefinic H Absent? NMR->Decision Result Confirmed 3-Methoxy Derivative Decision->Result Yes

Figure 2: Analytical decision tree for confirming the isolation of the 3-methoxy derivative.

Part 4: Pharmacological Context[1]

Why target this specific derivative?

  • Cytoprotection: Unlike Withaferin A, which can be toxic to normal fibroblasts, the 3-methoxy derivative has shown ability to protect normal cells against oxidative and chemical stress [1].[6][7]

  • Attenuated Cytotoxicity: The Michael addition at C-3 reduces the reactivity of Ring A. While it retains anticancer potential against specific lines (e.g., MCF-7), it is generally less potent but more selective than Withaferin A [2].

  • Prodrug Potential: It is investigated as a more stable analog for structure-activity relationship (SAR) studies.[1]

References

  • 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity. Source:[1][6] Journal of Natural Products (2017). URL:[Link][1]

  • 3β-Methoxy Derivation of Withaferin-A Attenuates its Anticancer Potency: Bioinformatics and Molecular Evidences. Source: PLOS ONE / ResearchGate (2015/2025).[1] URL:[Link]

  • Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research. Source: Metabolites (MDPI, 2019). URL:[Link][1]

  • Isolation of Withaferin-A from Withania somnifera Dun Leaves and its Antibacterial Activity. Source: Asian Journal of Chemistry (2006). URL:[Link][1]

Sources

Quresimin A (3-Methoxy-2,3-dihydrowithaferin-A) therapeutic potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of Quresimin A (3-Methoxy-2,3-dihydrowithaferin-A)

Abstract

Withaferin A (Wi-A), a steroidal lactone derived from the medicinal plant Withania somnifera, is widely recognized for its potent anticancer properties.[1][2] However, its clinical utility can be hampered by toxicity to normal cells. This guide focuses on a unique natural derivative, Quresimin A, also known as 2,3-Dihydro-3β-methoxy Withaferin-A (3βmWi-A). While structural similarity might suggest comparable bioactivity, Quresimin A exhibits a starkly different and compelling therapeutic profile. Instead of potent cytotoxicity, it functions as a powerful cytoprotective agent, shielding normal cells from a variety of stressors.[3] This technical guide synthesizes the current understanding of Quresimin A, detailing its divergent mechanism of action from Wi-A, its potential as a protective adjuvant in therapeutic regimens, and the experimental methodologies required to validate its efficacy.

Introduction: A Tale of Two Withanolides

The withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids, are the primary bioactive constituents of Withania somnifera (Ashwagandha).[2] Among these, Withaferin A (Wi-A) has been the subject of extensive research, demonstrating robust antitumor activity against various cancer models by inducing cell cycle arrest, apoptosis, and inhibiting angiogenesis.[1] The anticancer effects of Wi-A are often attributed to its ability to activate the p53 tumor suppressor pathway and induce significant oxidative stress within cancer cells.[4]

Quresimin A emerges as a fascinating counterpoint. As a 2,3-dihydro-3β-methoxy derivative of Wi-A, a seemingly minor structural modification dramatically shifts its biological function.[3][4] Early investigations into its anticancer potential revealed that this methoxy-derivation significantly attenuates its cytotoxic potency against cancer cells.[4] However, this apparent lack of anticancer efficacy unveiled a more intriguing and potentially valuable therapeutic application: the selective protection of normal, non-malignant cells from stress. This guide delves into the molecular evidence supporting this unique cytoprotective role, positioning Quresimin A not as a primary anticancer agent, but as a candidate to safeguard healthy tissues during aggressive therapies.

G cluster_0 Withaferin A (Wi-A) cluster_1 Quresimin A (3βmWi-A) a Potent Anticancer Agent b Induces Oxidative Stress in Cancer & Normal Cells a->b c Activates p53 Pathway b->c d Attenuated Anticancer Activity e Cytoprotective for Normal Cells d->e f Activates Pro-Survival pAkt/MAPK Pathway e->f WiA_node Withaferin A modification 3β-Methoxy Derivation WiA_node->modification QuresiminA_node Quresimin A modification->QuresiminA_node

Figure 1: Conceptual divergence of Withaferin A and Quresimin A bioactivity.

The Mechanistic Dichotomy: Cytotoxicity vs. Cytoprotection

The therapeutic potential of Quresimin A is best understood by directly comparing its molecular impact to that of its parent compound, Withaferin A.

Attenuated Anticancer and Anti-Metastatic Activity

While Wi-A is a potent inhibitor of cancer cell growth, Quresimin A demonstrates significantly weaker anticancer activity.[4] Bioinformatics and molecular docking studies reveal that the 3β-methoxy modification reduces its binding affinity for key molecular targets involved in cancer progression.[4]

Furthermore, Wi-A effectively targets cancer cell metastasis by binding to proteins like vimentin and heterogeneous nuclear ribonucleoprotein K (hnRNP-K), leading to the downregulation of effector proteins such as matrix metalloproteinases (MMPs) and Vascular Endothelial Growth Factor (VEGF).[5] In stark contrast, Quresimin A has been shown to be ineffective in this regard, lacking significant anti-metastasis potency.[5]

The Core Potential: Pro-Survival Signaling in Normal Cells

The defining characteristic of Quresimin A is its ability to protect normal cells from stress. While Wi-A can induce oxidative stress in healthy cells, Quresimin A is well-tolerated at concentrations up to 10-fold higher.[3] It actively promotes cell survival and provides protection against a range of insults, including:

  • Oxidative Stress: Shielding cells from damage induced by reactive oxygen species.

  • UV Radiation: Mitigating the harmful effects of ultraviolet light.

  • Chemical Stresses: Protecting cells from toxic compounds, including the collateral damage caused by potent drugs like Wi-A itself.[3]

The molecular basis for this powerful cytoprotective effect is the activation of the pAkt/MAPK signaling pathway .[3][6] This pathway is a central regulator of cell growth, proliferation, and survival. By inducing this pro-survival cascade, Quresimin A effectively bolsters the cell's intrinsic defense mechanisms against stress-induced apoptosis.

Signaling_Pathways cluster_WiA Withaferin A Action (Cancer Cell) cluster_QA Quresimin A Action (Normal Cell) WiA Withaferin A ROS ↑ Reactive Oxygen Species (ROS) WiA->ROS p53 ↑ p53 Activation WiA->p53 Apoptosis_WiA Apoptosis / Growth Arrest ROS->Apoptosis_WiA p53->Apoptosis_WiA QA Quresimin A Akt pAkt Activation QA->Akt MAPK MAPK Activation QA->MAPK Survival Cell Survival & Stress Resistance Akt->Survival MAPK->Survival Stressor Oxidative, UV, Chemical Stress Stressor->Apoptosis_WiA Induces Stressor->Survival Inhibited by Quresimin A

Figure 2: Contrasting signaling pathways of Wi-A and Quresimin A.

Quantitative Data Summary & Preclinical Assessment

To provide a clear overview, the contrasting biological activities of Withaferin A and Quresimin A are summarized below. This data is synthesized from multiple preclinical studies employing cell-based assays.

ParameterWithaferin A (Wi-A)Quresimin A (3βmWi-A)ImplicationReference
Anticancer Activity Potent, cytotoxic to cancer cellsAttenuated / WeakerNot a primary anticancer agent[4]
Anti-Metastasis High (Inhibits Vimentin, hnRNP-K)IneffectiveLacks anti-metastatic properties[5]
Toxicity to Normal Cells Induces oxidative stressWell-tolerated at high dosesHigh safety profile for healthy tissue[3]
Effect on Normal Cells Can be cytotoxicCytoprotective (Anti-stress)Potential as an adjuvant therapy[3]
Primary Mechanism p53 activation, ROS inductionpAkt/MAPK pathway activationFundamentally different MOA[3][6]

Key Experimental Protocols for Evaluation

Validating the therapeutic potential of Quresimin A requires a series of well-defined experiments. The following protocols provide a framework for assessing its differential activity.

Protocol 1: Comparative Cytotoxicity via MTT Assay

Objective: To quantify and compare the cytotoxic effects of Quresimin A and Withaferin A on both cancer cells and normal human cells.

Methodology:

  • Cell Culture: Seed human cancer cells (e.g., MCF-7 or MDA-MB-231) and normal human fibroblasts (e.g., IMR-90) in separate 96-well plates at a density of 5x10³ cells/well. Allow cells to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of Quresimin A and Withaferin A in complete culture medium. Replace the medium in the wells with the treatment solutions (concentration range: 0.1 µM to 50 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound on each cell line.

Protocol 2: Western Blot for pAkt/MAPK Pathway Activation

Objective: To provide molecular evidence of Quresimin A's mechanism of action by detecting the phosphorylation of Akt and MAPK in normal cells.

Methodology:

  • Cell Culture & Treatment: Plate normal human fibroblasts in 6-well plates. Once they reach ~80% confluency, treat them with Quresimin A (e.g., at 5 µM and 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities to determine the relative increase in phosphorylated proteins compared to total protein levels.

Experimental_Workflow cluster_invitro In Vitro Validation start Hypothesis: Quresimin A is Cytoprotective protocol1 Protocol 1: Comparative Cytotoxicity (MTT Assay) start->protocol1 protocol2 Protocol 2: Mechanism Validation (Western Blot) start->protocol2 data1 Data: IC50 on Cancer vs. Normal Cells protocol1->data1 conclusion Conclusion: Quresimin A activates pro-survival pathways selectively in normal cells data1->conclusion data2 Data: pAkt & pMAPK Levels protocol2->data2 data2->conclusion

Figure 3: Workflow for the preclinical evaluation of Quresimin A.

Drug Development & Future Directions

The unique profile of Quresimin A as a cytoprotective agent opens up a distinct path for drug development, different from that of a traditional cytotoxic drug.

  • Therapeutic Niche: The primary application for Quresimin A is envisioned as an adjuvant therapy . It could be co-administered with conventional chemotherapeutics or radiation therapy to mitigate dose-limiting toxicities to healthy tissues, such as bone marrow suppression, nephrotoxicity, or cardiotoxicity. This could potentially allow for higher, more effective doses of anticancer agents or enable patients to better tolerate existing treatment regimens.[3]

  • Pharmacokinetic Challenges: Like many natural products, withanolides may face challenges with poor aqueous solubility and low oral bioavailability.[7][8] While specific pharmacokinetic data for Quresimin A is not yet widely available, future development will necessitate comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies. Significant formulation work, such as developing nanoparticle, liposomal, or other advanced delivery systems, will likely be required to achieve clinically relevant plasma concentrations.[9]

  • Future Research:

    • In Vivo Efficacy: Preclinical animal models are the critical next step. Studies should be designed to assess if co-administration of Quresimin A with a standard chemotherapeutic agent (e.g., cisplatin, doxorubicin) reduces markers of organ damage and improves overall survival in tumor-bearing mice, without compromising the anticancer efficacy of the primary drug.

    • Target Deconvolution: While the pAkt/MAPK pathway is a known downstream effect, the direct molecular target(s) of Quresimin A that initiate this signaling cascade remain to be fully elucidated. Identifying these targets would provide deeper mechanistic insight.

    • Safety and Toxicology: Comprehensive toxicology studies are required to establish a safe dosing window for Quresimin A as a standalone agent and in combination with other therapies.

Conclusion

Quresimin A (3-Methoxy-2,3-dihydrowithaferin-A) represents a paradigm shift in the study of withanolides. The structural modification that attenuates its direct anticancer potency simultaneously unlocks a powerful and highly desirable therapeutic property: the selective protection of normal cells from stress.[3][4] Its mechanism, rooted in the activation of the pro-survival pAkt/MAPK signaling pathway, is fundamentally different from the pro-apoptotic action of its parent compound, Withaferin A.[3][6] This positions Quresimin A not as a competitor to existing anticancer drugs, but as a promising candidate for an adjuvant therapy designed to enhance patient tolerance and improve the therapeutic index of established cancer treatments. Further preclinical and clinical development is warranted to translate this unique cytoprotective potential into a valuable clinical asset.

References

  • Rana, R., et al. (2012). 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity. PLoS ONE. Available at: [Link]

  • ResearchGate. (n.d.). 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity | Request PDF. Available at: [Link]

  • Huang, C., et al. (2014). 3beta-Methoxy Derivation of Withaferin-a Attenuates its Anticancer Potency: Bioinformatics and Molecular Evidences. Journal of Cancer Science & Therapy. Available at: [Link]

  • Saleem, S., et al. (2022). Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal. Molecules. Available at: [Link]

  • ResearchGate. (2021). (PDF) Withaferin A – A natural multifaceted therapeutic compound. Available at: [Link]

  • Chaudhary, A., et al. (2018). 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences. ResearchGate. Available at: [Link]

  • Pathak, A. K., et al. (2015). Conundrum and therapeutic potential of curcumin in drug delivery. PubMed. Available at: [Link]

  • Musazzi, U. M., et al. (2024). Neuroprotective Effects of Curcumin in Neurodegenerative Diseases. Foods. Available at: [Link]

  • Liu, A., et al. (2020). Pharmacokinetics and pharmacodynamics of three oral formulations of curcumin in rats. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

Sources

Technical Guide: 3-Methoxy-2,3-dihydrowithaferin-A (3-MD-WA) in Cytoprotection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 3-Methoxy-2,3-dihydrowithaferin-A in Cytoprotection Pathways Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide delineates the mechanistic role and experimental utility of 3-Methoxy-2,3-dihydrowithaferin-A (3-MD-WA) , a pharmacologically distinct analogue of the well-known phytochemical Withaferin A (Wi-A). While Wi-A is characterized by potent cytotoxicity and anti-metastatic activity driven by oxidative stress, 3-MD-WA exhibits a paradigm shift in biological activity: it is non-toxic to normal cells and functions as a potent cytoprotective agent .

For drug development professionals, 3-MD-WA represents a critical scaffold for dissociating the therapeutic benefits of withanolides (stress adaptation, survival signaling) from their off-target cytotoxicity. This document details the Structure-Activity Relationship (SAR) governing this switch, the specific activation of the pAkt/MAPK survival axis , and validated protocols for assessing its cytoprotective efficacy.

Chemical Basis & Structure-Activity Relationship (SAR)

The distinct biological profile of 3-MD-WA stems from a specific structural modification in the A-ring of the withanolide skeleton.

The "Cytotoxicity Switch"
  • Withaferin A (Wi-A): Contains an

    
    -unsaturated ketone (enone) moiety at the C2-C3 position. This acts as a Michael acceptor , allowing Wi-A to form covalent adducts with cysteine residues on target proteins (e.g., Vimentin, NF-
    
    
    
    B, Keap1). This reactivity drives ROS generation and apoptosis.
  • 3-Methoxy-2,3-dihydrowithaferin-A (3-MD-WA): The C2-C3 double bond is saturated, and a methoxy group is substituted at the C3 position.

    • Consequence: The Michael acceptor reactivity is abolished.

    • Result: Loss of thiol-binding capacity, elimination of ROS-driven cytotoxicity, and retention/activation of pro-survival signaling domains.

Comparative Physicochemical Profile
FeatureWithaferin A (Wi-A)3-Methoxy-2,3-dihydrowithaferin-A (3-MD-WA)
CAS Number 5119-48-273365-94-3
C2-C3 Structure Double bond (Enone)Single bond, Methoxy-substituted
Reactivity High (Michael Acceptor)Low (Chemically Stable)
Primary Mechanism ROS induction, Vimentin bindingpAkt/MAPK activation, Stress shielding
Toxicity (Normal Cells) High (IC50 < 1

M)
Low/Safe (Well-tolerated > 10

M)
Metastasis Inhibition PotentIneffective

Mechanistic Pathways: The Survival Axis

Unlike Wi-A, which triggers apoptosis via oxidative stress, 3-MD-WA promotes cell survival through the selective activation of the PI3K/Akt and MAPK signaling cascades.

Pathway Logic
  • Stress Shielding: 3-MD-WA does not induce Reactive Oxygen Species (ROS). Instead, it primes the cell's survival machinery.

  • pAkt Activation: Treatment induces phosphorylation of Akt (Protein Kinase B), a central regulator of cell survival that inhibits pro-apoptotic factors (e.g., Bad, Bax).

  • MAPK ERK1/2 Signaling: Concurrently, it activates the ERK1/2 pathway, promoting proliferation and repair mechanisms in response to external stress (UV, oxidative, chemical).

Pathway Visualization

CytoprotectionPathway cluster_WiA Withaferin A (Wi-A) cluster_3MDWA 3-Methoxy-2,3-dihydrowithaferin-A (3-MD-WA) WiA Withaferin A (Michael Acceptor) Vimentin Vimentin/Cys Adducts WiA->Vimentin Covalent Binding ROS ROS Generation WiA->ROS Induction MDWA 3-MD-WA (Non-reactive) WiA->MDWA Methoxy Derivation (Loss of Toxicity) Apoptosis Apoptosis/Toxicity ROS->Apoptosis PI3K PI3K Recruitment MDWA->PI3K Activation MAPK MAPK/ERK1/2 MDWA->MAPK Akt Akt PI3K->Akt pAkt p-Akt (Ser473) Akt->pAkt Phosphorylation Survival Cytoprotection (Anti-Stress) pAkt->Survival Inhibits Apoptosis MAPK->Survival Pro-survival Signals

Figure 1: Divergent signaling pathways of Wi-A vs. 3-MD-WA. Wi-A drives toxicity via ROS and adduct formation, while 3-MD-WA activates the pAkt/MAPK survival axis.

Experimental Protocols

To validate the role of 3-MD-WA in your specific research context, use the following self-validating protocols.

Protocol A: Differential Cytotoxicity Assessment

Objective: Confirm the "safety window" of 3-MD-WA compared to Wi-A in normal human fibroblasts (e.g., TIG-3 or WI-38).

  • Cell Seeding: Seed normal fibroblasts at

    
     cells/well in a 96-well plate. Allow attachment for 24h.
    
  • Compound Preparation:

    • Dissolve Wi-A and 3-MD-WA in DMSO to create 10 mM stock solutions.

    • Prepare serial dilutions in complete media: 0.1, 0.5, 1.0, 5.0, 10.0

      
      M.
      
    • Control: Vehicle control (DMSO < 0.1%).

  • Treatment: Incubate cells with compounds for 48 hours.[1]

  • Readout (MTT Assay):

    • Add MTT reagent (0.5 mg/mL) and incubate for 3-4h.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Validation Criteria:

    • Wi-A: Expect IC50

      
       0.5 - 1.0 
      
      
      
      M (Significant toxicity).
    • 3-MD-WA: Expect >90% viability at concentrations up to 5-10

      
      M.
      
Protocol B: Cytoprotection Against Oxidative Stress

Objective: Demonstrate 3-MD-WA's ability to rescue cells from chemically induced stress.

  • Pre-treatment: Seed cells and treat with 3-MD-WA (2-5

    
    M)  for 24 hours.
    
    • Note: This "priming" phase is critical for activating pAkt.

  • Stress Induction:

    • Wash cells with PBS.

    • Apply stressor:

      
       (200-400 
      
      
      
      M)
      or Wi-A (1
      
      
      M)
      for 2-4 hours.
  • Recovery: Replace with fresh media (drug-free) and incubate for 24 hours.

  • Analysis:

    • Morphology: Observe cell rounding vs. spreading.

    • Viability: Perform Crystal Violet staining or MTT assay.

  • Result Interpretation:

    • Cells pre-treated with 3-MD-WA should exhibit significantly higher survival rates (p < 0.01) compared to stress-only controls.

Protocol C: Western Blot Verification of Signaling

Objective: Confirm pAkt/MAPK activation.

  • Treatment: Treat cells with 3-MD-WA (5

    
    M) for time intervals: 0, 6, 12, 24 hours.
    
  • Lysis: Lyse in RIPA buffer containing phosphatase inhibitors (Critical: Sodium Orthovanadate, NaF).

  • Blotting Targets:

    • p-Akt (Ser473): Marker of survival pathway activation.

    • p-ERK1/2: Marker of MAPK activation.

    • HSP70: Optional stress marker (should be low/moderate compared to Wi-A).

    • Loading Control:

      
      -Actin or GAPDH.
      
  • Expected Outcome: Time-dependent increase in p-Akt and p-ERK signals without concurrent upregulation of apoptotic markers (cleaved caspase-3).

Therapeutic Potential & Safety Profile[4]

The clinical relevance of 3-MD-WA lies in its potential as an adjuvant cytoprotectant .

Comparative Safety Data

The following table summarizes the differential effects on normal human cells (e.g., TIG-3 fibroblasts).

ParameterWithaferin A (Wi-A)3-MD-WAClinical Implication
ROS Induction High (Oxidative Burst)Negligible3-MD-WA avoids exacerbating oxidative damage.[2]
Max Tolerated Dose

0.5

M
> 10

M
Wide therapeutic index for 3-MD-WA.
Effect on Migration Inhibits (Anti-metastatic)No Effect3-MD-WA is not an anti-metastatic drug.
Stress Response Induces Senescence/ApoptosisInduces Tolerance3-MD-WA protects against environmental insults.
Applications
  • Cosmeceuticals: Protection of skin cells against UV-induced photo-aging and oxidative stress.

  • Neuroprotection: Potential to shield neurons from oxidative degeneration (requires blood-brain barrier validation).

  • Adjuvant Therapy: Protecting normal tissue during chemotherapy regimens, provided it does not interfere with the primary drug's mechanism on cancer cells.

References

  • Chaudhary, A., et al. (2019).2,3-Dihydro-3

    
    -methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity.[2][3] Experimental Cell Research. Link
    
  • Chaudhary, A., et al. (2019).2,3-Dihydro-3

    
    -methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences. Scientific Reports.[4][3] Link
    
  • Huang, C., et al. (2015).3

    
    -Methoxy Derivation of Withaferin-A Attenuates its Anticancer Potency: Bioinformatics and Molecular Evidences.[5] MedChemComm. Link
    
  • Xu, Y., et al. (2009).2,3-Dihydrowithaferin A-3ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -O-sulfate, a new potential prodrug of withaferin A from aeroponically grown Withania somnifera.[6] Bioorganic & Medicinal Chemistry.[6] Link
    

Sources

Technical Comparative Analysis: Withaferin A vs. 3-Methoxy-2,3-dihydrowithaferin-A

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Oncologists Version: 1.0

Executive Summary: The Michael Acceptor "Switch"

In the development of withanolide-based therapeutics, the distinction between Withaferin A (Wi-A) and its derivative 3-Methoxy-2,3-dihydrowithaferin-A (3-MDWA) represents a textbook case of how a single functional group modification can invert a molecule's pharmacological profile from cytotoxic to cytoprotective .

  • Withaferin A (Wi-A): A potent, pleiotropic anti-cancer agent.[1][2][3] Its activity is driven by the A-ring

    
    -unsaturated ketone (enone), which acts as a reactive Michael acceptor, covalently binding to cysteine residues on target proteins (e.g., Vimentin, IKK
    
    
    
    ).
  • 3-Methoxy-2,3-dihydrowithaferin-A (3-MDWA): Lacks the C2-C3 double bond due to the methoxy addition. This modification removes the Michael acceptor reactivity. Consequently, 3-MDWA loses cytotoxic and anti-metastatic potency but gains a distinct safety profile, exhibiting cytoprotective effects on normal cells via Akt/MAPK signaling.[4]

This guide analyzes the structural, mechanistic, and experimental divergences between these two compounds to inform lead optimization and adjuvant therapy strategies.

Structural Chemistry & Reactivity

The core differentiator lies in the A-ring of the steroidal backbone.

The Electrophilic Warhead (Wi-A)

Wi-A contains a ketone at C1 and a double bond between C2 and C3. This system forms an enone moiety , rendering C3 highly electrophilic.

  • Mechanism: Nucleophiles (specifically thiols, -SH) on proteins attack C3 via 1,4-Michael addition.

  • Consequence: Irreversible or slowly reversible covalent modification of proteins, leading to loss of function or aggregation (e.g., Vimentin collapse).

The "Masked" Derivative (3-MDWA)

In 3-MDWA, a methoxy group (-OCH


) is added at the C3 position, and the C2-C3 bond is saturated (single bond).
  • Mechanism: The electrophilic center is neutralized. The carbon is no longer susceptible to nucleophilic attack under physiological conditions.

  • Consequence: The molecule can no longer covalently "tag" cysteine-rich proteins, abolishing its primary mode of toxicity.

Visualization of Pharmacological Divergence

The following diagram illustrates how the structural difference dictates downstream signaling.

G WA Withaferin A (Enone Present) Reactivity Michael Acceptor Reactivity (C3) WA->Reactivity High MDWA 3-Methoxy-2,3-dihydro-WA (Enone Absent) MDWA->Reactivity Null Cys_Target Cysteine Modification (Vimentin, IKKβ, Keap1) Reactivity->Cys_Target If Positive No_Target No Covalent Binding (Steric/Electronic Block) Reactivity->No_Target If Negative Outcome_WA Apoptosis ROS Generation Anti-Metastasis Cys_Target->Outcome_WA Outcome_MDWA Cytoprotection pAkt/MAPK Activation Survival No_Target->Outcome_MDWA

Figure 1: Mechanistic divergence driven by the A-ring reactivity status.

Comparative Biological Activity[4]

The following table summarizes the quantitative and qualitative differences derived from in vitro profiling on human cancer lines (e.g., U2OS, HeLa) and normal fibroblasts (TIG-1).

FeatureWithaferin A (Wi-A)3-Methoxy-2,3-dihydro-WA (3-MDWA)
Primary MoA Covalent binding to Cys residues (Vimentin, tubulin)Non-covalent modulation of survival kinases
Cytotoxicity (IC50) High (0.5 - 2.0

M in most cancer lines)
Low/None (> 20

M often tolerated)
ROS Generation Robust induction (Early oxidative burst)Minimal / ROS Scavenging
Metastasis Inhibition Potent (Inhibits migration/invasion)Ineffective (No effect on migration)
Vimentin Impact Causes aggregation/degradationNo interaction
Normal Cell Safety Toxic at therapeutic dosesCytoprotective (Protects against UV/Oxidative stress)
The "Vimentin" Test

Research by the AIST group (Japan) demonstrated that Wi-A's anti-metastatic activity is linked to its binding to Vimentin (Ser56 and Cys328). 3-MDWA fails to bind Vimentin, rendering it inert in wound-healing and Matrigel invasion assays. This confirms that the anti-metastatic potential is strictly structure-dependent on the A-ring enone.

Experimental Protocols

To validate the identity and activity of these compounds in a research setting, the following self-validating protocols are recommended.

Differential Cytotoxicity & Migration Screening

This workflow distinguishes Wi-A from 3-MDWA based on functional outputs.

Objective: Differentiate samples based on IC50 and anti-migratory potential.

Materials:

  • Cell Line: U2OS (Osteosarcoma) or MDA-MB-231.

  • Reagents: MTT or WST-1, Crystal Violet.

  • Compounds: Wi-A (Positive Ctrl), 3-MDWA (Test).

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well (96-well for MTT) and 
    
    
    
    cells/well (6-well for Migration). Incubate 24h.
  • Treatment:

    • Treat with graded concentrations: 0.1, 0.5, 1.0, 5.0, 10.0

      
      M.
      
    • Include DMSO vehicle control.

  • Assay A: Cytotoxicity (48h endpoint):

    • Add MTT reagent.[5] Incubate 4h. Solubilize formazan.

    • Validation Check: Wi-A should show IC50 < 2

      
      M. 3-MDWA should show >90% viability at 5-10 
      
      
      
      M.
  • Assay B: Wound Healing (Scratch Assay):

    • Create a scratch in the confluent 6-well monolayer using a p200 tip.

    • Treat with sub-toxic dose (0.5

      
      M) of both compounds.
      
    • Image at 0h and 24h.

    • Validation Check: Wi-A wells should show open gaps (inhibited migration). 3-MDWA wells should close the gap at the same rate as the Control.

Workflow Visualization

Protocol Start Compound Sample (Unknown or Comparative) Split Split into Parallel Assays Start->Split MTT MTT Assay (48h) High Concentration Range Split->MTT Scratch Scratch Assay (24h) Sub-toxic Dose (0.5 µM) Split->Scratch Result_MTT Read IC50 MTT->Result_MTT Result_Scratch Read Gap Closure % Scratch->Result_Scratch Decision Data Synthesis Result_MTT->Decision Result_Scratch->Decision Ident_WA ID: Withaferin A (High Tox + Low Migration) Decision->Ident_WA If IC50 < 2µM Ident_MDWA ID: 3-MDWA (Low Tox + Normal Migration) Decision->Ident_MDWA If IC50 > 10µM

Figure 2: Differential screening workflow to distinguish Wi-A from its methoxy derivative.

Therapeutic Implications & References

The "Safety" Paradox

While 3-MDWA is often cited as having "attenuated anticancer potency," this is a specific advantage in chemoprevention or cosmeceuticals .

  • Adjuvant Potential: 3-MDWA protects normal cells from oxidative stress.[6] It is currently explored as an ingredient to mitigate the side effects of harsh chemotherapeutics, provided it does not interfere with the primary drug's mechanism.

  • Bioinformatics Evidence: Molecular docking studies confirm that 3-MDWA has significantly weaker binding affinity to key oncogenic targets (Mortalin-p53 complex, Nrf2-Keap1) compared to Wi-A, explaining its lack of toxicity.

References
  • Chaudhary, A., et al. (2019). "2,3-Dihydro-3

    
    -methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences."[1] Scientific Reports, 9:17344.[6]
    [Link]
    
  • Vaishnavi, K., et al. (2012). "Differential activities of the two closely related withanolides, Withaferin A and Withanone: bioinformatics and experimental evidence." PLoS One, 7(9):e44419. [Link]

  • Huang, C., et al. (2015). "3beta-Methoxy Derivation of Withaferin-A Attenuates its Anticancer Potency: Bioinformatics and Molecular Evidences." Medicinal & Aromatic Plants, 4:216. [Link]

  • PubChem Compound Summary. "2,3-dihydro-3beta-methoxy withaferin A." National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

3-Methoxy-2,3-dihydrowithaferin-A (3βmWi-A) is a semi-synthetic derivative of the steroidal lactone Withaferin A (Wi-A).[1] Chemically, it represents the Michael adduct formed by the addition of methanol across the C2-C3 double bond of the A-ring in Withaferin A.[1]

Critical Scientific Insight: Unlike its parent compound Withaferin A, which is a potent Michael acceptor and highly cytotoxic, 3βmWi-A lacks the


-unsaturated ketone moiety at the C2-C3 position.[1] Consequently, 3βmWi-A exhibits significantly attenuated cytotoxicity and is often studied for its cytoprotective  and stress-relieving properties [1, 2].[1]

The Stability Risk: The primary storage risk for 3βmWi-A is retro-Michael elimination .[1] Under improper storage conditions (particularly exposure to heat, light, or acidic/basic environments), the methoxy group can be eliminated, causing the compound to revert to the highly cytotoxic Withaferin A.[1]

  • Consequence: If your stock solution degrades, you may inadvertently treat your cells with Withaferin A, leading to false-positive cytotoxicity data and experimental failure.[1]

Physicochemical Profile & Solubility Data

ParameterSpecification
CAS Number 73365-94-3
Molecular Formula

Molecular Weight 502.6 g/mol
Solubility (DMSO)

25 mg/mL (Recommended for Stock)
Solubility (Methanol) Soluble (Purge with inert gas)
Solubility (Water) Insoluble / Sparingly Soluble
Stability (Solid) 3 Years at -20°C (Desiccated)
Stability (Solution) 6 Months at -80°C (Avoid Freeze-Thaw)

Protocol: Preparation of Master Stock Solutions

Objective: Create a verified 10 mM Master Stock in DMSO that minimizes the risk of hydrolysis or retro-Michael addition.

Materials Required[1][2][8][9][11][12][13]
  • 3βmWi-A Lyophilized Powder (Commercial purity >98%).[1]

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile-filtered (99.9%).[1]

  • Amber borosilicate glass vials (silanized preferred to minimize surface adsorption).[1]

  • Argon or Nitrogen gas stream.[1]

Step-by-Step Methodology
  • Equilibration: Allow the lyophilized product vial to equilibrate to room temperature for 15 minutes inside a desiccator before opening. Why: Opening a cold vial introduces condensation, and water promotes lactone ring hydrolysis.

  • Solvent Calculation: Calculate the volume of DMSO required for a 10 mM concentration.

    
    [1]
    
  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial. Vortex gently for 30 seconds.[1]

    • Note: Do not sonicate unless absolutely necessary, as localized heating can accelerate degradation.[1]

  • Inert Gas Overlay: Gently blow a stream of Argon or Nitrogen over the headspace of the vial to displace oxygen.

  • Aliquoting: Immediately dispense the stock into single-use aliquots (e.g., 20

    
    L or 50 
    
    
    
    L) in amber microtubes.
    • Critical: Never store the bulk stock in a single container. Repeated freeze-thaw cycles induce condensation and ice crystal formation that can degrade the steroid backbone.[1]

Protocol: Storage Architecture & Handling[1]

The following "Golden Rules" constitute a self-validating storage system.

A. Temperature Hierarchy[1]
  • Long-Term (> 1 month): Store aliquots at -80°C . This effectively arrests the kinetics of the retro-Michael elimination.[1]

  • Short-Term (< 1 month): Store at -20°C .

  • Working Bench: Keep on ice at all times during experiments.

B. Light Protection

Withanolides are photosensitive.[1] The conjugated system in the lactone ring can undergo photo-isomerization.[1]

  • Requirement: Always use amber tubes. If amber tubes are unavailable, wrap clear tubes in aluminum foil.

C. The "One-Way" Thaw Rule

Once an aliquot is thawed:

  • Vortex briefly.[1]

  • Spin down.[1]

  • Use immediately.[1]

  • Discard the remainder. Do not re-freeze.

Quality Control: Detecting Reversion (Degradation)

Before starting a major campaign (e.g., an animal study or high-throughput screen), validate the integrity of your stock solution.[1]

Method: Reverse-Phase HPLC.[1]

  • Column: C18 (e.g., Phenomenex Luna, 5

    
    m).[1]
    
  • Mobile Phase: Acetonitrile : Water (Gradient).[1]

  • Detection: UV at 225 nm.[1]

Pass/Fail Criteria:

  • Pass: Single peak at retention time of 3βmWi-A (>98% AUC).

  • Fail: Appearance of a secondary peak matching the retention time of Withaferin A (Parent compound).

    • Note: Withaferin A is more polar than 3βmWi-A (due to the lack of the methoxy group and presence of the enone), so it typically elutes earlier or later depending on the specific gradient, but the spectral signature will differ.

Visualization of Workflows & Pathways

Diagram 1: Degradation Risk Pathway

This diagram illustrates the chemical risk of improper storage: the reversion of the cytoprotective 3βmWi-A back to the cytotoxic Withaferin A.

G Compound 3-Methoxy-2,3- dihydrowithaferin-A (Cytoprotective) Degradant Withaferin A (Highly Cytotoxic) Compound->Degradant Retro-Michael Elimination (-MeOH) Outcome Experimental Artifact: False Positive Toxicity Degradant->Outcome Factors Risk Factors: 1. Acidic/Basic pH 2. Heat (>37°C) 3. UV Light Factors->Compound

Caption: Chemical instability pathway showing the retro-Michael elimination of methanol, reverting the stock to Withaferin A.[1]

Diagram 2: Stock Preparation & Handling Workflow

A decision-tree workflow for ensuring stock integrity from powder to plate.[1]

Workflow Start Lyophilized Powder (-20°C Storage) Dissolve Dissolve in Anhydrous DMSO (Argon Overlay) Start->Dissolve Equilibrate to RT Aliquot Aliquot into Amber Vials (Single-Use Volumes) Dissolve->Aliquot Freeze Flash Freeze Store at -80°C Aliquot->Freeze Check QC Check: Is stock >6 months old? Freeze->Check Prior to Use Discard Discard / HPLC Verify Check->Discard Yes Use Thaw Once -> Dilute -> Use Check->Use No

Caption: Step-by-step workflow for the preparation, storage, and lifecycle management of 3βmWi-A stocks.

References

  • Huang, C., et al. (2015). "3β-Methoxy Derivation of Withaferin-A Attenuates its Anticancer Potency: Bioinformatics and Molecular Evidences."[1][2] Longdom Publishing.[1]

  • Vaishnavi, K., et al. (2017). "2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity."[1][3] PLOS ONE / PubMed.[1]

  • MedChemExpress. "3β-Methoxy-2,3-dihydrowithaferin A Product Datasheet & Solubility Protocol."

  • InvivoChem. "2,3-Dihydro-3-methoxywithaferin A: Storage and Handling Guidelines."

Sources

Application Notes and Protocols for the Preparation and Administration of 3-Methoxy-2,3-dihydrowithaferin-A in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective preparation and administration of 3-Methoxy-2,3-dihydrowithaferin-A for use in preclinical animal models. 3-Methoxy-2,3-dihydrowithaferin-A, a derivative of the well-studied withanolide Withaferin A, presents unique biological activities but shares the challenge of poor aqueous solubility inherent to its chemical class. These protocols address this challenge by providing detailed, validated methods for formulation, ensuring stability, and offering guidance on administration to achieve reliable and reproducible in vivo results. The causality behind methodological choices is explained to empower researchers to adapt these protocols to their specific experimental needs.

Introduction: A Tale of Two Withanolides

Withaferin A (Wi-A), a bioactive steroidal lactone from Withania somnifera, is widely recognized for its potent anticancer activities.[1] However, its clinical translation is often complicated by toxicity to normal tissues. 3-Methoxy-2,3-dihydrowithaferin-A (3βmWi-A), a naturally occurring analogue, stands in stark contrast. While it possesses attenuated anticancer potency, it exhibits a remarkable cytoprotective effect on normal cells, shielding them from oxidative, chemical, and radiation-induced stress.[2][3] This protective activity is mediated through the activation of pro-survival signaling pathways, including pAkt/MAPK.[2][4]

This unique profile makes 3βmWi-A a compelling candidate for investigation as a cytoprotective agent, potentially to be used alongside conventional therapies to mitigate side effects. However, like its parent compound, 3βmWi-A is a hydrophobic molecule, posing a significant hurdle for administration in aqueous biological systems.[5][6] The primary objective of this guide is to provide robust and reproducible protocols to overcome this solubility challenge, enabling accurate and effective in vivo evaluation.

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is the foundation for rational formulation development.[7] These properties dictate the choice of solvents, excipients, and delivery systems.

PropertyValueSource
CAS Number 73365-94-3[5][8]
Molecular Formula C₂₉H₄₂O₇[5][9]
Molecular Weight 502.65 g/mol [5][9]
Appearance Solid / Crystalline Solid[6][10]
Solubility Soluble in Methanol, DMSO. Sparingly soluble in aqueous buffers.[5][11]
Storage 2-8°C, sealed, dry[5][6]

Formulation Development: Strategy and Workflow

The selection of an appropriate vehicle is critical for ensuring drug solubility, stability, and bioavailability while minimizing any intrinsic toxicity of the formulation itself.[12][13] Due to the hydrophobic nature of 3βmWi-A, standard saline or aqueous buffers are unsuitable. The following workflow provides a systematic approach to formulation development.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Protocol Execution cluster_3 Phase 4: Validation & Use char Compound Characterization (Sec 2.0) sol_test Solubility Screening (Protocol 4.1) char->sol_test vehicle_sel Vehicle Selection (Fig. 2 Decision Tree) sol_test->vehicle_sel Inform proto_1 Protocol 4.2: Co-Solvent vehicle_sel->proto_1 e.g., IV/IP proto_2 Protocol 4.3: Cyclodextrin vehicle_sel->proto_2 e.g., IV/IP proto_3 Protocol 4.4: Oil-Based vehicle_sel->proto_3 e.g., Oral qc QC Checks (Visual, Stability) proto_1->qc proto_2->qc proto_3->qc admin Animal Administration (Sec 5.0) qc->admin

Figure 1: General workflow for preparing 3βmWi-A for in vivo studies.

A key decision is selecting the formulation type based on the intended route of administration and desired pharmacokinetic profile. The following decision tree can guide this process.

G start Start: Define Route of Administration route_q Systemic (IV, IP) or Oral (PO)? start->route_q systemic_node Systemic (IV, IP) route_q->systemic_node Systemic oral_node Oral (PO) route_q->oral_node Oral systemic_q Need to avoid DMSO or high surfactant load? systemic_node->systemic_q oral_q Require simple suspension or enhanced absorption? oral_node->oral_q cosolvent Use Co-Solvent System (Protocol 4.2) (e.g., DMSO/PEG/Tween) systemic_q->cosolvent No cyclodextrin Use Cyclodextrin Formulation (Protocol 4.3) (e.g., SBE-β-CD) systemic_q->cyclodextrin Yes oil Use Oil-Based Vehicle (Protocol 4.4) (e.g., Corn Oil) oral_q->oil Suspension

Figure 2: Decision tree for selecting an appropriate formulation strategy.

Experimental Protocols

Disclaimer: All procedures should be performed in a laminar flow hood using sterile techniques, especially for parenteral (IV, IP) administration routes. The final formulation should be sterile-filtered if possible.

Protocol 4.1: Preliminary Solubility Screening

Rationale: Before committing to a full-scale formulation, it is prudent to screen the solubility of 3βmWi-A in individual GRAS (Generally Recognized As Safe) excipients. This provides an empirical basis for selecting the components of a more complex vehicle system.

Methodology:

  • Weigh 1-2 mg of 3βmWi-A into several separate, tared 1.5 mL microcentrifuge tubes.

  • Add a small, precise volume (e.g., 100 µL) of a test vehicle (e.g., PEG300, Propylene Glycol, Corn Oil, 40% SBE-β-CD in saline) to each tube.

  • Vortex vigorously for 2-3 minutes.

  • Use bath sonication for 10-15 minutes to aid dissolution. Gentle heating (37-40°C) can also be applied.[8]

  • Visually inspect for any undissolved particulate matter against a dark background.

  • If the compound is fully dissolved, add another aliquot of the vehicle and repeat the process until saturation is reached. This helps estimate the saturation solubility.

Protocol 4.2: Co-Solvent Formulation for Systemic Administration (IV, IP)

Rationale: This is a common and effective strategy for increasing the solubility of hydrophobic compounds.[14] Dimethyl sulfoxide (DMSO) is a powerful solvent, while Polyethylene glycol 300 (PEG300) acts as a co-solvent and viscosity modifier. A surfactant like Tween-80 is included to prevent precipitation upon dilution in the bloodstream.[8]

Materials:

  • 3β-Methoxy-2,3-dihydrowithaferin-A

  • DMSO, sterile, cell culture grade

  • PEG300, sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

Target Formulation (achieves ≥ 2.5 mg/mL): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[8]

Step-by-Step Methodology (for 1 mL final volume):

  • Weigh 2.5 mg of 3βmWi-A into a sterile 2 mL microcentrifuge tube.

  • Add 100 µL of DMSO to the tube. Vortex until the compound is completely dissolved. This creates the concentrated stock.

  • Add 400 µL of PEG300 to the DMSO solution. Vortex thoroughly until the solution is clear and homogenous.

  • Add 50 µL of Tween-80. Vortex again until fully mixed. The solution may become slightly viscous.

  • Slowly add 450 µL of sterile saline, vortexing gently during the addition to prevent precipitation.

  • Self-Validating QC: Visually inspect the final solution. It should be a clear, particle-free solution.[8] If any precipitation or cloudiness is observed, the formulation has failed and should not be used.

Protocol 4.3: Captisol® (SBE-β-CD) Formulation for Systemic Administration

Rationale: Sulfobutylether-β-cyclodextrin (SBE-β-CD), commercially known as Captisol®, is a modified cyclodextrin designed to enhance the solubility of poorly water-soluble drugs. It encapsulates the hydrophobic molecule within its core, presenting a hydrophilic exterior to the aqueous environment. This method is often preferred as it can reduce the potential for irritation or toxicity associated with high concentrations of organic solvents.

Materials:

  • 3β-Methoxy-2,3-dihydrowithaferin-A

  • DMSO, sterile, cell culture grade

  • 20% (w/v) SBE-β-CD in sterile saline

Target Formulation (achieves ≥ 2.5 mg/mL): 10% DMSO, 90% (20% SBE-β-CD in Saline).[8]

Step-by-Step Methodology (for 1 mL final volume):

  • Prepare a 25 mg/mL stock solution of 3βmWi-A in DMSO. For example, dissolve 25 mg of the compound in 1 mL of DMSO.

  • In a new sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.

  • Add 100 µL of the 25 mg/mL DMSO stock solution to the SBE-β-CD solution.

  • Vortex thoroughly until the solution is clear and homogenous.

  • Self-Validating QC: Inspect the final solution for clarity. A clear, particle-free solution indicates successful formulation.[8]

Protocol 4.4: Oil-Based Formulation for Oral Administration (Gavage)

Rationale: For oral administration, suspending the compound in an oil vehicle is a straightforward and effective approach. Corn oil is a commonly used, well-tolerated vehicle for preclinical oral dosing.[8] This method is suitable for compounds that are stable in lipids.

Materials:

  • 3β-Methoxy-2,3-dihydrowithaferin-A

  • DMSO, sterile, cell culture grade

  • Corn oil, sterile

Target Formulation (achieves ≥ 2.5 mg/mL): 10% DMSO, 90% Corn Oil.[8]

Step-by-Step Methodology (for 1 mL final volume):

  • Prepare a 25 mg/mL stock solution of 3βmWi-A in DMSO as described in Protocol 4.3.

  • In a sterile tube, add 900 µL of sterile corn oil.

  • Add 100 µL of the 25 mg/mL DMSO stock solution to the corn oil.

  • Vortex vigorously for at least 2-3 minutes to ensure a uniform mixture. Sonication may be used to aid dispersion.

  • Self-Validating QC: The final formulation may be a clear solution or a fine suspension. Ensure it is homogenous before each administration by vortexing immediately prior to drawing the dose.

Guidelines for Animal Administration

Successful in vivo studies require careful consideration of the administration route, volume, and dose, tailored to the specific animal model.[15]

Route of Administration
  • Intravenous (IV): Provides 100% bioavailability but requires a completely soluble, particle-free formulation (Protocols 4.2 or 4.3).

  • Intraperitoneal (IP): A common route for systemic exposure that is less technically demanding than IV. The formulation should still be sterile and non-irritating (Protocols 4.2 or 4.3).

  • Oral Gavage (PO): Suitable for evaluating oral bioavailability and for longer-term studies. Oil-based suspensions are often used (Protocol 4.4).

Dosing Volumes and Dose Determination

The volume administered must be appropriate for the species to avoid adverse effects.[16]

SpeciesRouteMaximum Volume (mL/kg)
Mouse IV5
IP10
PO10
Rat IV5
IP10
PO10

Table adapted from general preclinical guidelines.[12]

There are currently no published in vivo studies detailing specific doses for 3βmWi-A. However, studies on the parent compound, Withaferin A, can provide a starting point for dose-range finding studies. Doses for Withaferin A have ranged from 2 mg/kg to 50 mg/kg depending on the model and route.[17][18][19][20][21] It is imperative to conduct a pilot dose-range finding study to determine the maximum tolerated dose (MTD) for 3βmWi-A in your specific animal model and formulation.

Visualizing the Mechanism: Cytoprotective Signaling

Understanding the compound's mechanism of action is crucial for interpreting experimental outcomes. 3βmWi-A is reported to protect normal cells by activating the pAkt/MAPK survival pathway.[2][4]

G cluster_0 Cell Membrane compound 3βmWi-A receptor Upstream Receptor(s) (Mechanism TBD) compound->receptor Interacts akt pAkt (Activation) receptor->akt mapk MAPK (Activation) receptor->mapk survival Cell Survival & Stress Resistance akt->survival mapk->survival

Figure 3: Simplified signaling pathway for the cytoprotective effects of 3βmWi-A.

References

  • Ovid. (n.d.). Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid.
  • MDPI. (2016, March 4). Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action. Retrieved from [Link]

  • Kotagale, N. R., et al. (2018). Withaferin A attenuates Alcohol Abstinence Signs in Rats. Pharmacognosy Journal, 10(6), 1190-1195. Retrieved from [Link]

  • PubMed. (2017, October 27). 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity. Retrieved from [Link]

  • Karger Publishers. (2018, December 13). Ameliorative Effect of Withaferin A on Ageing-Mediated Impairment in the Dopamine System and Its Associated Behavior of Wistar Albino Rat. Retrieved from [Link]

  • Crystal Pharmatech Co., Ltd. (n.d.). Animal Dosing Vehicle Selection. Retrieved from [Link]

  • PubMed. (2024, August 1). Withaferin A alleviates inflammation in animal models of arthritis by inhibiting the NF-κB pathway and cytokine release. Retrieved from [Link]

  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity | Request PDF. Retrieved from [Link]

  • Longdom Publishing. (n.d.). 3beta-Methoxy Derivation of Withaferin-a Attenuates its Anticancer Potency: Bioinformatics and Molecular Evidences. Retrieved from [Link]

  • ResearchGate. (n.d.). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. Retrieved from [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from [Link]

  • (n.d.). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3β-Methoxy-2,3-dihydrowithaferin A. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-dihydro-3beta-methoxy withaferin A. Retrieved from [Link]

  • NIH. (2019, November 22). 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Preparation, in vitro and in vivo characterization of hydrophobic patches of a highly water soluble drug for prolonged plasma half life: Effect of permeation enhancers. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences. Retrieved from [Link]

  • Flexbio System. (n.d.). 3β-Methoxy-2,3-dihydrowithaferin A. Retrieved from [Link]

Sources

3-Methoxy-2,3-dihydrowithaferin-A dosing concentrations for neuroprotection studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the experimental dosing and handling protocols for 3-Methoxy-2,3-dihydrowithaferin-A (3-MDWA) , a semi-synthetic derivative of the dietary phytochemical Withaferin A (WA).

The Core Scientific Challenge: Withaferin A is a potent Nrf2 activator but possesses a highly reactive


-unsaturated ketone moiety (Michael acceptor) in its A-ring. This structural feature leads to non-specific alkylation of cellular proteins, causing cytotoxicity at concentrations slightly above therapeutic levels (>1 

M).

The 3-MDWA Solution: 3-MDWA lacks the C2-C3 double bond in the A-ring due to methoxy-substitution. This structural modification abolishes the Michael acceptor reactivity, significantly reducing cytotoxicity while retaining neuroprotective efficacy via the Nrf2/HO-1 and pAkt/MAPK pathways. Consequently, 3-MDWA requires a distinct dosing strategy—typically 10-fold higher than Withaferin A—to achieve comparable neuroprotection without the associated toxicity.

Chemical Properties & Handling

Failure to handle 3-MDWA correctly can lead to experimental variability or compound degradation.

PropertySpecificationCritical Note
CAS Number 73365-94-3Also known as Quresimin A or 3

mWi-A.
Molecular Weight 502.65 g/mol -
Solubility DMSO (>25 mg/mL), MethanolAvoid aqueous storage. Precipitates in saline if not pre-diluted.
Stability High kinetic stabilityStable at RT, but avoid acidic media (pH < 5) which may catalyze demethoxylation.
Stock Storage -20°C or -80°CStore as 10 mM or 25 mM aliquots in DMSO. Avoid repeated freeze-thaw cycles.

Dosing Guidelines: The "10x Rule"

Unlike Withaferin A, which exhibits a narrow therapeutic window (0.1–0.5


M), 3-MDWA is well-tolerated at higher concentrations.
In Vitro Dosing Ranges (Neuronal Models)

Models: SH-SY5Y, PC12, Primary Cortical Neurons

Experimental GoalConcentration RangeMechanistic Outcome
Low Dose (Sub-optimal) 0.5 – 2.0

M
Mild Nrf2 activation; insufficient to counter acute oxidative insults (e.g., Glutamate).
Optimal Neuroprotection 2.5 – 10.0

M
Peak efficacy. Robust HO-1 induction; pAkt activation; cytoprotection against H₂O₂/Glutamate.
Safety Threshold > 20.0

M
Onset of mild cytotoxicity (cell line dependent).
Comparison to WA WA is toxic > 1.0

M
3-MDWA allows for sustained dosing without inducing apoptosis.
In Vivo Translation (Murine Models)

Based on lipophilicity and metabolic stability profiles.

  • Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.)

  • Recommended Dose: 10 – 50 mg/kg body weight.

  • Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[1]

Experimental Protocols

Protocol A: Preparation of Self-Validating Stock

Objective: Ensure compound integrity before cell treatment.

  • Calculate: To prepare a 10 mM stock , weigh 5.03 mg of 3-MDWA.

  • Dissolve: Add 1.0 mL of sterile, anhydrous DMSO. Vortex for 30 seconds until clear.

  • Aliquot: Dispense into 20

    
    L aliquots in light-protected tubes.
    
  • Verification (Self-Validation Step):

    • Dilute 1

      
      L of stock into 999 
      
      
      
      L methanol (1:1000 dilution).
    • Measure Absorbance at 210-225 nm (UV).

    • Pass Criteria: A clear peak should be visible. If precipitate is visible, sonicate at 40°C.

Protocol B: Neuroprotection Assay (Glutamate Challenge)

Objective: Quantify neuroprotection against excitotoxicity.

Step 1: Cell Seeding

  • Seed SH-SY5Y cells at

    
     cells/well in 96-well plates.
    
  • Incubate for 24 hours to allow attachment.

Step 2: Pre-treatment (The 3-MDWA Window)

  • Remove media and wash with PBS.

  • Add fresh media containing 3-MDWA at varying concentrations: 0, 2.5, 5.0, 10.0

    
    M .
    
  • Control: Vehicle (DMSO < 0.1%).

  • Incubate for 2 to 4 hours . (Note: Pre-treatment is crucial to prime Nrf2).

Step 3: Insult (The Challenge)

  • Do not remove the 3-MDWA media.

  • Add L-Glutamate (or H₂O₂) to a final concentration of 50–100 mM (model dependent).

  • Incubate for 24 hours.

Step 4: Readout (MTT/LDH)

  • Perform MTT assay.

  • Calculation: % Neuroprotection =

    
    .
    

Mechanistic Visualization

The following diagram illustrates why 3-MDWA is safer than Withaferin A. By removing the A-ring reactivity, 3-MDWA avoids non-specific protein alkylation (toxicity) while specifically targeting the Keap1-Nrf2 pathway for neuroprotection.

G cluster_0 Chemical Structure & Reactivity cluster_1 Cellular Response WA Withaferin A (Unsaturated A-Ring) MA Michael Acceptor Activity WA->MA High Reactivity Apop Cytotoxicity / Apoptosis (Low Dose Threshold) WA->Apop >1.0 µM MDWA 3-Methoxy-2,3-dihydro-WA (Saturated A-Ring) MDWA->MA Blocked Keap1 Keap1 Modification (Cys151) MDWA->Keap1 Selective Interaction Protect Neuroprotection (High Safety Ceiling) MDWA->Protect 2.5 - 10 µM Tox Non-Specific Protein Alkylation MA->Tox Strong MA->Keap1 Strong Tox->Apop Nrf2 Nrf2 Translocation Keap1->Nrf2 ARE ARE Activation (HO-1, NQO1) Nrf2->ARE ARE->Protect

Figure 1: Mechanistic divergence between Withaferin A and 3-MDWA. 3-MDWA retains Nrf2 activation (Green path) but avoids the Michael Acceptor-driven toxicity (Red path) typical of the parent compound.

References

  • Structural Modifications & Safety

    • Title: 2,3-Dihydro-3

      
      -methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity.[2][3][4]
      
    • Source: PubMed / NCBI (2017).
    • Key Finding: Confirms 3-MDWA is well-tolerated at 10-fold higher concentrations than WA and activates pAkt/MAPK survival pathways.[2]

    • URL:[Link]

  • Comparative Cytotoxicity (SAR)

    • Title: 3

      
      -Methoxy Derivation of Withaferin-A Attenuates its Anticancer Potency: Bioinformatics and Molecular Evidences.[5][6]
      
    • Source: Longdom Publishing (2016/2017).
    • Key Finding: Demonstrates the loss of Michael acceptor reactivity reduces non-specific cytotoxicity, establishing the basis for higher dosing in neuroprotection.
    • URL:[Link]

  • -Methoxy-2,3-dihydrowithaferin A (Quresimin A) Product Data.

Sources

Application Notes & Protocols for Western Blot Analysis of 3-Methoxy-2,3-dihydrowithaferin-A

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive framework for investigating the cellular effects of 3-Methoxy-2,3-dihydrowithaferin-A, a derivative of the naturally occurring steroidal lactone, Withaferin A. While Withaferin A is extensively studied for its pleiotropic anti-cancer effects, including the induction of apoptosis and cell cycle arrest, the specific mechanisms of its derivatives are less characterized. This document outlines a rationale and detailed protocol for utilizing Western blot analysis to probe key signaling pathways commonly modulated by withanolides. The proposed marker panel serves as a robust starting point for elucidating the mechanism of action of 3-Methoxy-2,3-dihydrowithaferin-A in a cellular context.

Introduction and Scientific Rationale

Withaferin A (WA), isolated from Withania somnifera, is a potent bioactive compound known to covalently modify the cysteine residue of target proteins, leading to a cascade of cellular events. Its derivatives, such as 3-Methoxy-2,3-dihydrowithaferin-A, are synthesized or isolated to potentially enhance efficacy, improve specificity, or reduce toxicity. The core mechanism of WA often involves the induction of apoptosis through the generation of reactive oxygen species (ROS), inhibition of the NF-κB pathway, and modulation of critical cell cycle regulators.

Given the structural similarity to WA, it is hypothesized that 3-Methoxy-2,3-dihydrowithaferin-A will impact similar pathways. Western blot analysis is an indispensable technique to test this hypothesis by quantifying changes in the expression levels of key proteins post-treatment. This guide focuses on primary markers for apoptosis and cell cycle regulation, providing a validated workflow for researchers investigating this novel compound.

Proposed Signaling Pathways for Investigation

The following diagram illustrates the proposed signaling cascade leading to apoptosis, a primary outcome of treatment with Withaferin A and its analogs. This pathway serves as the basis for our marker selection.

Withanolide_Apoptosis_Pathway cluster_0 Cellular Insult cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase Compound 3-Methoxy-2,3- dihydrowithaferin-A Bax Bax (Pro-Apoptotic) Compound->Bax Activates Bcl2 Bcl-2 (Anti-Apoptotic) Compound->Bcl2 Inhibits Mito Mitochondrial Permeability ↑ Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Cleaves cleavedCasp3 Cleaved Caspase-3 (Active) Casp3->cleavedCasp3 PARP PARP cleavedCasp3->PARP Cleaves cleavedPARP Cleaved PARP (Inactive) PARP->cleavedPARP Apoptosis Apoptosis cleavedPARP->Apoptosis

Figure 1: Hypothesized intrinsic apoptosis pathway modulated by 3-Methoxy-2,3-dihydrowithaferin-A.

Western Blot Marker Selection

The choice of markers is critical for a successful investigation. The following proteins are recommended based on their well-established roles in the cellular response to Withaferin A.

Table 1: Recommended Primary Antibody Panel for 3-Methoxy-2,3-dihydrowithaferin-A Analysis

Target ProteinFunction & RationaleExpected ChangeSupplier Example (Cat#)Approx. MW (kDa)
Apoptosis Markers
Cleaved Caspase-3 (Asp175)The primary executioner caspase. Its cleavage indicates commitment to apoptosis.IncreaseCell Signaling Tech (#9664)17/19
Full-Length PARPA DNA repair enzyme cleaved and inactivated by Caspase-3.DecreaseCell Signaling Tech (#9542)116
Cleaved PARP (Asp214)The 89 kDa fragment resulting from caspase cleavage; a hallmark of apoptosis.IncreaseCell Signaling Tech (#5625)89
Bcl-2An anti-apoptotic protein that prevents mitochondrial outer membrane permeabilization.DecreaseSanta Cruz Bio (sc-7382)26
BaxA pro-apoptotic protein that promotes mitochondrial release of cytochrome c.IncreaseCell Signaling Tech (#2772)20
Cell Cycle Markers
Cyclin D1A key regulator of the G1/S phase transition. Its downregulation leads to G1 arrest.DecreaseAbcam (ab134175)36
p21 Waf1/Cip1A cyclin-dependent kinase inhibitor that can induce cell cycle arrest.IncreaseCell Signaling Tech (#2947)21
Loading Control
β-ActinA ubiquitous cytoskeletal protein used to normalize for protein loading differences.No ChangeCell Signaling Tech (#4970)42
GAPDHA glycolytic enzyme also used as a standard loading control.No ChangeAbcam (ab181602)37

Detailed Experimental Protocol

This protocol provides a step-by-step guide from cell treatment to blot analysis. It is designed to be a self-validating system through the inclusion of essential controls.

Cell Culture and Treatment
  • Cell Seeding: Plate your chosen cancer cell line (e.g., MCF-7, HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The next day, treat cells with varying concentrations of 3-Methoxy-2,3-dihydrowithaferin-A (e.g., 0.5, 1, 2.5, 5 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 24 hours).

  • Positive Control: For apoptosis markers, include a positive control well treated with a known apoptosis inducer like Staurosporine (1 µM for 4 hours).

Protein Lysate Preparation

Causality Note: The choice of lysis buffer is critical. RIPA buffer is recommended as its strong detergents ensure efficient solubilization of most cellular proteins. The inclusion of protease and phosphatase inhibitors is non-negotiable to preserve the integrity and post-translational modifications of target proteins.

  • Harvesting: Aspirate the media and wash the cells twice with ice-cold PBS.

  • Lysis: Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

  • Scraping & Incubation: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant (the protein lysate) to a new tube, avoiding the pellet.

Protein Quantification
  • Assay: Use a standard protein assay, such as the Bradford or BCA assay, to determine the protein concentration of each sample.

  • Normalization: Based on the concentrations, calculate the volume of lysate needed to load an equal amount of protein for each sample (typically 20-30 µg per lane).

SDS-PAGE and Western Blotting

Western_Blot_Workflow A 1. Sample Prep (Lysis & Quantification) B 2. SDS-PAGE (Protein Separation by Size) A->B C 3. Protein Transfer (Gel to PVDF Membrane) B->C D 4. Blocking (5% BSA or Milk in TBST) C->D E 5. Primary Antibody (Incubate Overnight at 4°C) D->E F 6. Secondary Antibody (HRP-conjugated, 1hr at RT) E->F G 7. Detection (ECL Substrate) F->G H 8. Imaging (Chemiluminescence) G->H

Figure 2: Standardized workflow for Western blot analysis.

  • Sample Preparation: To the normalized lysate volume, add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-20% Tris-Glycine polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer system is recommended for quantitative accuracy.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Expert Tip: BSA is preferred when probing for phosphorylated proteins to reduce background.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (Step 6).

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and image using a digital imager or film.

Data Interpretation and Validation

  • Loading Control: First, confirm that the β-Actin or GAPDH signal is consistent across all lanes. This validates that any observed changes in target proteins are due to the treatment, not loading errors.

  • Apoptosis Induction: A dose-dependent increase in the cleaved forms of Caspase-3 (17/19 kDa) and PARP (89 kDa), coupled with a decrease in their full-length counterparts, is a strong indicator of apoptosis.

  • Bcl-2 Family Modulation: A concurrent decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax would strongly support the involvement of the intrinsic apoptotic pathway.

  • Cell Cycle Arrest: A decrease in Cyclin D1 alongside an increase in the inhibitor p21 would suggest an arrest at the G1/S checkpoint.

References

  • Vanden Berghe, W., Sabbe, L., Kaileh, M., Haegeman, G., & Heyninck, K. (2012). Molecular insight in the multifunctional activities of Withaferin A. Biochemical Pharmacology, 84(10), 1282-1291. [Link]

  • Hassannia, B., Logie, L., Vandenabeele, P., Vanden Berghe, T., & Berghe, W. V. (2019). Withaferin A: from Ayurvedic folk medicine to a potential cancer chemotherapeutic agent. Journal of Experimental & Clinical Cancer Research, 38(1). [Link]

  • Porter, A. G., & Jänicke, R. U. (1999). Emerging roles of caspases in apoptosis. Cell Death & Differentiation, 6(2), 99-104. [Link]

  • Chaitanya, G. V., Steven, A. J., & Babu, P. P. (2010). PARP-1 cleavage fragments: signatures of cell-death proteases in neurodegeneration. Cell Communication and Signaling, 8(1), 31. [Link]

Troubleshooting & Optimization

Technical Support Guide: Stability and Handling of 3-Methoxy-2,3-dihydrowithaferin-A in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-Methoxy-2,3-dihydrowithaferin-A (3βmWi-A). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in-vitro experiments. As a structural analogue and metabolite of the well-studied Withaferin A (Wi-A), 3βmWi-A presents a unique biological profile, acting as a cytoprotective agent for normal cells rather than a cytotoxic one[1][2]. This key difference necessitates a clear understanding of its behavior in experimental systems. This document provides in-depth FAQs, troubleshooting workflows, and validated protocols to ensure the reliability and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)
Q1: My experimental results with 3βmWi-A are inconsistent. Could this be a stability issue?

A: Yes, inconsistent results are frequently linked to the stability and solubility of withanolides in aqueous environments like cell culture media. While 3βmWi-A is noted for being better tolerated by normal cells than its parent compound, Withaferin A, its fundamental chemical structure as a steroidal lactone suggests similar handling challenges[1][3].

Several factors could be at play:

  • Aqueous Instability: Withanolides can be unstable in aqueous solutions. It is not recommended to store aqueous solutions of similar compounds for more than a day[4]. Degradation can occur over the course of a 24-72 hour experiment, leading to a decrease in the effective concentration of the active compound.

  • Precipitation: Due to low aqueous solubility, the compound may precipitate out of the medium, especially at higher concentrations or after temperature changes (e.g., moving from room temperature to a 37°C incubator). This leads to inconsistent dosing between wells and experiments[5].

  • Interaction with Media Components: Components in serum, such as proteins, can potentially bind to the compound, reducing its bioavailability and activity.

  • Light Sensitivity: Stock solutions of the parent compound, Withaferin A, should be protected from light, a precaution that is wise to extend to its derivatives[6].

To diagnose this, we recommend performing a time-course stability study using HPLC, as detailed in Section 3 of this guide.

Q2: What is the best way to prepare and store stock solutions of 3βmWi-A?

A: Proper preparation and storage of stock solutions are critical for experimental success. Withanolides are generally insoluble in water but soluble in organic solvents[6][7].

Recommended Protocol:

  • Solvent Selection: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a high-concentration primary stock solution (e.g., 10-20 mM). Methanol and ethanol are also viable options[6].

  • Dissolution: Ensure the compound is completely dissolved. Gentle warming (to no more than 37°C) and vortexing can aid dissolution.

  • Aliquoting: Aliquot the primary stock solution into smaller, single-use volumes in light-protecting tubes (e.g., amber vials). This prevents repeated freeze-thaw cycles, which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. A stock solution of Withaferin A in DMSO is stable for at least 3 months when stored at -20°C[6].

Q3: I'm observing precipitation after adding 3βmWi-A to my cell culture medium. What's causing this and how can I prevent it?

A: Precipitation occurs when the concentration of the compound exceeds its solubility limit in the final culture medium. This is a common issue when diluting a DMSO stock into an aqueous buffer[5].

Causality and Prevention:

Potential Cause Explanation Recommended Solution
Low Aqueous Solubility Withanolides are hydrophobic. The final concentration of DMSO in your medium may be too low to keep the compound in solution.Keep the final DMSO concentration consistent across all treatments, typically below 0.5% to avoid solvent-induced cytotoxicity[5].
"Shock" Precipitation Adding a cold, concentrated stock directly to the medium can cause the compound to crash out of solution immediately.1. Gently pre-warm the complete medium to 37°C.2. Prepare an intermediate dilution of the stock in warm medium.3. Add the intermediate dilution to the final culture volume dropwise while gently swirling.
Saturation Limit Exceeded The desired final concentration of 3βmWi-A may simply be too high for the medium to support.Determine the maximum soluble concentration of 3βmWi-A in your specific cell culture medium through a serial dilution test, visually inspecting for precipitation under a microscope.
Q4: How can I experimentally verify the concentration and integrity of 3βmWi-A in my culture medium over time?

A: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These techniques can separate and quantify the compound, distinguishing it from potential degradants or media components[8][9][10].

A detailed workflow for an HPLC-based stability assessment is provided in Section 3: Protocol 2 . This protocol involves incubating 3βmWi-A in cell-free medium, collecting samples at different time points (e.g., 0, 4, 8, 24, 48 hours), and analyzing the concentration via HPLC.

Q5: My cells are showing unexpected toxicity. Is it the compound or the solvent?

A: This is a crucial troubleshooting step. While 3βmWi-A is known to be well-tolerated by normal cells, experimental artifacts can introduce apparent toxicity[1].

Troubleshooting Flowchart:

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Q6: Why are the biological effects of 3βmWi-A so different from Withaferin A?

A: The structural difference between the two compounds, though seemingly minor, has a profound impact on their interaction with cellular targets. The 3-methoxy group and the saturation of the 2,3-double bond in 3βmWi-A significantly alter its chemical properties and biological activity.

FeatureWithaferin A (Wi-A) 3-Methoxy-2,3-dihydrowithaferin-A (3βmWi-A)
Primary Effect Cytotoxic to cancer cells, induces apoptosis and cell cycle arrest[11][12][13].Cytoprotective for normal cells, promotes survival against stress[1][14].
Anticancer Potency Potent anticancer and anti-metastasis activity[15][16].Attenuated or absent anticancer and anti-metastasis activity[15][16][17][18].
Mechanism Targets multiple pathways including p53, STAT3, Notch, and Hsp90[3][6][12]. Binds effectively to targets like vimentin[16].Induces pro-survival signaling through activation of the pAkt/MAPK pathway[1][14]. Shows weaker docking potential to key anticancer targets[15].

This highlights the importance of not extrapolating activity data from Withaferin A to 3βmWi-A. The latter should be treated as a distinct molecular entity with its own unique biological profile.

Section 2: Protocols and Workflows
Protocol 1: Preparation of 3βmWi-A Stock Solutions

Objective: To prepare a stable, high-concentration stock solution of 3βmWi-A for use in cell culture experiments.

Materials:

  • 3-Methoxy-2,3-dihydrowithaferin-A (powder)

  • Anhydrous DMSO (cell culture grade)

  • Sterile, amber or light-blocking 1.5 mL microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Allow the powdered 3βmWi-A vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Under sterile conditions, add the required volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 20 mM).

  • Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. If needed, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.

  • Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, light-protecting tubes.

  • Label the aliquots clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -20°C for up to 3 months or at -80°C for long-term storage.

Protocol 2: Workflow for Assessing 3βmWi-A Stability in Cell Culture Medium via HPLC

Objective: To quantify the stability of 3βmWi-A in a complete, cell-free culture medium over a typical experimental duration.

Caption: HPLC workflow for assessing compound stability in media.

Detailed Steps:

  • Preparation: Prepare a solution of 3βmWi-A in your complete cell culture medium (including serum and other supplements) at the highest concentration you plan to use in your experiments.

  • Time Zero Sample: Immediately after preparation, take a 1 mL aliquot. This is your T=0 reference sample.

  • Incubation: Place the remaining solution in a sterile, capped tube in your cell culture incubator (37°C, 5% CO₂).

  • Sampling: At subsequent time points (e.g., 4, 8, 24, 48 hours), remove a 1 mL aliquot from the incubator.

  • Extraction: For each aliquot, add 3 mL of ice-cold acetonitrile to precipitate proteins and extract the compound. Vortex vigorously for 30 seconds.

  • Clarification: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze using an appropriate HPLC method. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point for withanolides[10][19]. Set the UV detector to the λmax of the compound (typically ~226 nm for withanolides)[4][20].

  • Quantification: Calculate the peak area for 3βmWi-A at each time point. Express the stability as a percentage of the peak area from the T=0 sample.

References
  • Gautam, A., Wadhwa, R., & Kaul, S. C. (2017). 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity. Journal of Natural Products, 80(10), 2756–2760. [Link]

  • ResearchGate. (n.d.). 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity | Request PDF. Retrieved February 15, 2026, from [Link]

  • Huang, C., Vaishnavi, K., Kalra, R. S., Zhang, Z., Sekar, K., Kaul, S. C., & Wadhwa, R. (2014). 3beta-Methoxy Derivation of Withaferin-a Attenuates its Anticancer Potency: Bioinformatics and Molecular Evidences. Journal of Cancer Science & Therapy, 6. [Link]

  • Kaur, K., Dolker, D., Behera, S., & Pati, P. K. (2022). Critical factors influencing in vitro propagation and modulation of important secondary metabolites in Withania somnifera (L.) dunal. Plant Cell, Tissue and Organ Culture, 149(1-2), 41-60. [Link]

  • Furmanowa, M., Gajdzis-Kuls, D., Ruszkowska, J., Czarnocki, Z., Obidoska, G., Sadowska, A., & Rani, R. (2001). Production of withaferin A from cell cultures of Withania somnifera. Indian Journal of Pharmaceutical Sciences, 63(6), 449-453. [Link]

  • Patil, D., Gautam, M., Gairola, S., Jadhav, S., & Patwardhan, B. (2011). ISOLATION OF WITHANFERIN-A FROM WITHANIA SOMNIFERA FOR ANTICANCER ACTIVITY AGAINST MCF-7, U373-MG AND OVKAR-3 CELL LINES. International Journal of Phytomedicine, 3(3). [Link]

  • Choudhary, M. I., Yousuf, S., Khan, S., Ahmed, S., Samreen, Atta-ur-Rahman, & Musharraf, S. G. (2016). Physicochemical stability and biological activity of Withania somnifera extract under real-time and accelerated storage conditions. Planta Medica, 82(18), 1549-1556. [Link]

  • ResearchGate. (2022). (PDF) Critical factors influencing in vitro propagation and modulation of important secondary metabolites in Withania somnifera (L.) dunal. [Link]

  • Kaur, K., Dolker, D., Behera, S., & Pati, P. K. (2022). Critical factors influencing in vitro propagation and modulation of important secondary metabolites in Withania somnifera (L.) dunal. Plant Cell, Tissue and Organ Culture, 149(1-2), 41-60. [Link]

  • Singh, P., Kumar, A., Kumar, P., Singh, R., & Kumar, S. (2017). A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering. Frontiers in Plant Science, 8, 941. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved February 15, 2026, from [Link]

  • Semantic Scholar. (2013). LC-MS/MS method for the quantification of withaferin-A in plant extracts of Withania spp.. [Link]

  • ResearchGate. (2019). (PDF) 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10767792, 2,3-dihydro-3beta-methoxy withaferin A. Retrieved February 15, 2026, from [Link].

  • ResearchGate. (2018). What is the half-life of Withaferin A in culture? By what process is it broken down?. [Link]

  • Widodo, N., Kaur, K., Shrestha, B. G., Takagi, Y., Ishii, T., Wadhwa, R., & Kaul, S. C. (2012). Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences. PLoS ONE, 7(9), e44419. [Link]

  • ResearchGate. (n.d.). Metabolites of Withaferin A (a) 2,3-dihydro-3β-methoxy Withaferin A;... Retrieved February 15, 2026, from [Link]

  • Bonfill, M., Cusidó, R. M., Palazón, J., & Piñol, M. T. (2013). LC–MS/MS Method for the Quantification of Withaferin-A in Plant Extracts of Withania spp. Chromatographia, 76(11-12), 745-750. [Link]

  • Manoharan, A., Ramasamy, K., Vimala, Y., Niraj, Y. V., & Duraisamy, P. (2021). Estimation of Withaferin-A by HPLC and standardization of the Ashwagandhadi lehyam formulation. Journal of Applied Pharmaceutical Science, 11(2), 115-121. [Link]

  • Chodisetti, B., Rao, K., & K, C. (2013). Evaluation of the bioavailability of major withanolides of Withania somnifera using an in vitro absorption model system. Journal of Natural Medicines, 67(4), 735-742. [Link]

  • ResearchGate. (2016). (PDF) Physicochemical Stability and Biological Activity of Withania somnifera Extract under Real-Time and Accelerated Storage Conditions. [Link]

  • ResearchGate. (2022). Why am I getting strange LDH cytotoxicity assay values?. [Link]

  • Protocol Online. (2009). MTT assay problems, while testing anticancer activity. [Link]

  • Chaudhary, A., Kalra, R. S., Malik, V., P, S., Sundar, D., Kaul, S. C., & Wadhwa, R. (2019). 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences. Scientific Reports, 9(1), 17344. [Link]

  • ResearchGate. (n.d.). Chemical structure of withanolide A. Retrieved February 15, 2026, from [Link]

  • Hinz, B., & Ramer, R. (2021). Withaferin A: From Ancient Remedy to Potential Drug Candidate. Cancers, 13(24), 6333. [Link]

  • ResearchGate. (2014). 3β-Methoxy Derivation of Withaferin-a Attenuates its Anticancer Potency: Bioinformatics and Molecular Evidences. [Link]

  • Nutraceuticals Group. (2025). Ashwagandha Root Extract 1.5% Withanolides ~4 1 Water Soluble (Withania somnifera). [Link]

  • Ahmad, S. F., & Ansari, M. A. (2020). Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action. Molecules, 25(12), 2891. [Link]

  • Oh, J.-H., Lee, T. J., Park, J. W., Kwon, T. K., Lee, H. S., Kim, S. Y., & Lee, K. R. (2009). 2,3-Dihydrowithaferin A-3beta-O-sulfate, a new potential prodrug of withaferin A from aeroponically grown Withania somnifera. Bioorganic & Medicinal Chemistry Letters, 19(5), 1473-1475. [Link]

  • Islam, M. T., Ali, E. S., Uddin, S. J., Islam, M. A., Shaw, S., Khan, I. N., ... & Tripathi, S. (2018). Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal. Mini-Reviews in Medicinal Chemistry, 18(13), 1142-1153. [Link]

  • Kaul, S. C., Wadhwa, R., & Widodo, N. (2021). Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling. International Journal of Molecular Sciences, 22(23), 12791. [Link]

  • Rusu, M.-E., Fizeșan, I., Vlase, L., Popa, D.-S., Gheldiu, A.-M., & Tomuță, I. (2020). Withaferin A—A Promising Phytochemical Compound with Multiple Results in Dermatological Diseases. Molecules, 25(21), 5139. [Link]

Sources

Technical Support Center: Troubleshooting 3-Methoxy-2,3-dihydrowithaferin-A Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield & Instability in 3-Methoxy-2,3-dihydrowithaferin-A (3-MDWA) Isolation Audience: Natural Products Chemists, Medicinal Chemists, Process Engineers Last Updated: February 15, 2026

Introduction: The "Yield Paradox"

If you are experiencing low yields of 3-Methoxy-2,3-dihydrowithaferin-A (3-MDWA) , you are likely fighting a chemical equilibrium rather than a simple extraction inefficiency.

3-MDWA is formed via a Michael addition of methanol across the


-unsaturated ketone (A-ring) of Withaferin A (WA). This reaction is reversible. In many cases, 3-MDWA is not a natural product stored by the plant but an artifact of extraction  generated when Withania somnifera is processed with methanol.

Low yield typically stems from three root causes:

  • Retro-Michael Addition: The compound reverts to Withaferin A during heating or evaporation.

  • Stationary Phase Degradation: Acidic silica gel catalyzes the loss of the methoxy group during chromatography.

  • Lactone Hydrolysis: High pH conditions (used to promote Michael addition) inadvertently open the E-ring

    
    -lactone.
    

Module 1: The Chemistry of the Problem

To fix the yield, you must master the equilibrium. The formation of 3-MDWA is a nucleophilic attack of methoxide (or methanol) at the C-3 position of Withaferin A.

Reaction Mechanism & Equilibrium

The following diagram illustrates the reversibility of the reaction. If your protocol involves high heat (reflux) or acidic environments, the equilibrium shifts left, reverting your target back to Withaferin A.

Michael_Equilibrium cluster_conditions Critical Factors WA Withaferin A (Parent Compound) Transition Transition State (Enolate Intermediate) WA->Transition Nucleophilic Attack (C3) MeOH Methanol (Solvent/Reagent) MeOH->Transition Nucleophilic Attack (C3) Transition->WA Elimination (-MeOH) MDWA 3-Methoxy-2,3-dihydrowithaferin A (Target Adduct) Transition->MDWA Protonation MDWA->Transition Retro-Michael (Heat/Acid) Factor1 High Temp: Favors WA (Reverse) Factor2 Acidic SiO2: Favors WA (Reverse) Factor3 Basic pH: Favors MDWA (Forward)

Figure 1: The reversible Michael addition equilibrium between Withaferin A and its 3-methoxy derivative.

Module 2: Troubleshooting Protocol

Use this guide to diagnose where your mass is being lost.

Phase 1: Extraction & Synthesis Optimization

Issue: "I extracted with 100% Methanol, but HPLC shows mostly Withaferin A."

Diagnosis: The reaction failed to reach equilibrium or reverted due to heat. The Michael addition is exothermic; high heat favors the reverse reaction (retro-Michael).

ParameterCommon MistakeCorrective ActionMechanism
Temperature Refluxing (65°C+)Room Temp (25°C) or 40°C max High thermal energy overcomes the activation barrier for the elimination of methanol (retro-Michael).
Catalyst None (Neutral MeOH)Mild Base (0.1% K2CO3 or Et3N) Methanol is a weak nucleophile. A base generates methoxide, accelerating the forward reaction significantly.
Solvent Aqueous Methanol (<80%)Anhydrous Methanol Water competes as a nucleophile and solvates the ketone, reducing reactivity.

Protocol Adjustment: If synthesizing semi-synthetically:

  • Dissolve Withaferin A in anhydrous Methanol.

  • Add catalytic Triethylamine (Et3N) or K2CO3 (0.05 eq).

  • Stir at Room Temperature for 12–24 hours.

  • Monitor by TLC (see Module 3). Do not heat to reflux.

Phase 2: Purification (The "Silica Trap")

Issue: "Crude NMR showed pure 3-MDWA, but after column chromatography, I recovered Withaferin A."

Diagnosis: Standard silica gel is slightly acidic (pH 5–6). This acidity catalyzes the protonation of the methoxy group, making it a good leaving group and triggering the retro-Michael addition.

Solution: Neutralize your stationary phase.

  • Option A (Pre-treatment): Wash the silica gel column with 1% Triethylamine (Et3N) in Hexane before loading the sample.

  • Option B (Mobile Phase): Add 0.1% Et3N to your elution solvent system (e.g., Chloroform:Methanol:Et3N).

  • Option C (Alternative Phase): Use Neutral Alumina instead of Silica Gel. Alumina is less likely to trigger the elimination reaction.

Module 3: Analytical & Stability Guide

Workflow Logic Tree

Follow this logic to isolate the point of failure.

Troubleshooting_Tree Start Low Yield of 3-MDWA CheckCrude Analyze Crude Extract (NMR/TLC before Column) Start->CheckCrude IsTargetThere Is 3-MDWA present in Crude? CheckCrude->IsTargetThere No No (Mostly WA) IsTargetThere->No Synthesis Failed Yes Yes (Target Exists) IsTargetThere->Yes Purification Failed TempCheck Did you use Reflux? No->TempCheck SilicaCheck Did you use Acidic Silica? Yes->SilicaCheck RefluxYes Cause: Thermal Reversion Action: Lower Temp to 25°C TempCheck->RefluxYes Yes RefluxNo Cause: Slow Kinetics Action: Add Base Catalyst TempCheck->RefluxNo No SilicaYes Cause: On-Column Hydrolysis Action: Neutralize Silica (Et3N) SilicaCheck->SilicaYes Yes SilicaNo Cause: Solvolysis during drying Action: Remove MeOH < 40°C SilicaCheck->SilicaNo No

Figure 2: Diagnostic logic tree for identifying yield loss points.

Analytical Artifacts (HPLC)
  • The Artifact: You may see a split peak or a "smear" between Withaferin A and 3-MDWA on HPLC.

  • The Cause: If your HPLC mobile phase is acidic (e.g., Water + 0.1% Formic Acid), the 3-MDWA can degrade during the run inside the column.

  • The Fix: Use a neutral pH buffer (Ammonium Acetate) or minimize run times. Avoid leaving samples dissolved in acidic methanol in the autosampler for long periods.

Frequently Asked Questions (FAQs)

Q1: Is 3-MDWA naturally abundant in Withania somnifera? A: It is controversial. While some chemotypes (especially aerial parts) are reported to contain it, it is widely considered an artifact generated during methanolic extraction. If you extract with Chloroform or Dichloromethane (DCM) first, you will likely find very little 3-MDWA. If you want to isolate it, you must deliberately encourage the reaction with Methanol.

Q2: Can I store 3-MDWA in solution? A: Avoid storing it in protic solvents (Methanol, Ethanol, Water) for long periods, as the equilibrium remains active. Store the dry solid at -20°C. If solution storage is necessary, use an aprotic solvent like DMSO or Acetonitrile.

Q3: Why does my compound turn yellow on the TLC plate? A: Withanolides with


-unsaturated ketones (like WA) quench UV (dark spots) and turn specific colors with Vanillin-Sulfuric acid spray. 3-MDWA lacks the C2-C3 double bond (it is saturated by the methoxy group). Therefore, its UV absorption max (

) shifts, and its staining behavior differs from WA. If you see a spot reverting to the WA color/Rf, degradation has occurred.

Q4: I used base to catalyze the reaction, but now I have multiple side products. What happened? A: You likely used a base that was too strong or too concentrated. Strong bases can open the epoxide ring (C5-C6) or hydrolyze the


-lactone (E-ring). Use weak bases like Triethylamine or very dilute K2CO3, and quench the reaction immediately once TLC shows conversion.

References

  • Reaction Mechanism & A-Ring Reactivity

    • Title: Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal.[1]

    • Source: PMC (N
    • Relevance: Details the susceptibility of the A-ring (C3)
  • Derivative Synthesis & Activity

    • Title: 3

      
      -Methoxy Derivation of Withaferin-A Attenuates its Anticancer Potency.[2]
      
    • Source: Longdom Publishing / ResearchG
    • Relevance: Confirms the synthesis of the 3-methoxy derivative and its structural stability issues rel
  • Extraction Artifacts

    • Title: 2,3-Dihydrowithaferin A-3

      
      -O-sulfate, a new potential prodrug of withaferin A.[1][3]
      
    • Source: Bioorganic & Medicinal Chemistry (via PubMed).
    • Relevance: Discusses the isolation of A-ring derivatives from methanolic extracts and the conversion between dihydro-deriv
  • Silica Gel Stability

    • Title: Working with Silica (SOP).[4][5]

    • Source: University of Toronto, Dept. of Chemistry.
    • Relevance: Provides safety and chemical properties of silica gel, noting its acidic n

Sources

Technical Support Center: Safeguarding the Integrity of 3-Methoxy-2,3-dihydrowithaferin-A Stocks

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Methoxy-2,3-dihydrowithaferin-A. Here, we address common challenges related to the stability and degradation of this compound, offering troubleshooting advice and preventative measures to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Storage and Handling

Q1: What are the optimal conditions for storing solid 3-Methoxy-2,3-dihydrowithaferin-A?

Proper storage of the lyophilized powder is critical for long-term stability. Withanolides, as a class, are susceptible to degradation over time if not stored correctly.[1]

A1: For maximal stability, solid 3-Methoxy-2,3-dihydrowithaferin-A should be stored under the following conditions:

  • Temperature: -20°C or -80°C is highly recommended for long-term storage.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1]

  • Light: Protect from light by using an amber vial or by storing the vial in a dark container.

  • Moisture: Ensure the container is tightly sealed to prevent moisture absorption, as this can accelerate degradation.[2]

Q2: I've prepared a stock solution of 3-Methoxy-2,3-dihydrowithaferin-A in DMSO. How should I store it and for how long is it stable?

A2: DMSO is a common solvent for preparing high-concentration stock solutions. However, the stability of withanolides in solution is significantly lower than in their solid form.

  • Recommended Storage: Store DMSO stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1][3]

  • Inert Gas: Before sealing the vial, it is best practice to purge the headspace with an inert gas like argon or nitrogen to displace oxygen.[4]

  • Stability Window: While specific data for 3-Methoxy-2,3-dihydrowithaferin-A is limited, it is advisable to use DMSO stock solutions within one to six months when stored at -80°C.[3] For critical experiments, it is recommended to prepare fresh stock solutions.

Q3: Can I store stock solutions in methanol or other organic solvents?

A3: Yes, methanol is another common solvent for withanolides.[4][5] The same storage principles as for DMSO stocks apply: store at -80°C in aliquots, protected from light, and under an inert atmosphere. The stability in methanol is expected to be comparable to that in DMSO. For other organic solvents, it is crucial to ensure they are anhydrous, as water content can promote hydrolysis.

Q4: My aqueous working solutions seem to be giving inconsistent results. Why might this be?

A4: It is strongly advised not to store 3-Methoxy-2,3-dihydrowithaferin-A in aqueous solutions for any significant length of time.[4] The lactone ring and other functional groups in the withanolide structure are susceptible to hydrolysis in aqueous environments. Prepare fresh aqueous working solutions for each experiment from your frozen organic stock solution.[4]

Storage FormatRecommended TemperatureRecommended DurationKey Considerations
Solid/Lyophilized Powder -20°C or -80°C≥ 4 years[4]Store in a dark, dry environment under inert gas.
DMSO Stock Solution -80°C1-6 months[3]Aliquot into single-use vials; purge with inert gas.
Methanol Stock Solution -80°C1-6 monthsAliquot into single-use vials; purge with inert gas.
Aqueous Working Solution Room Temperature or 4°CUse immediatelyDo not store; prepare fresh for each experiment.[4]
Understanding and Preventing Degradation

Q5: What are the primary chemical moieties on 3-Methoxy-2,3-dihydrowithaferin-A that are prone to degradation?

A5: The structure of 3-Methoxy-2,3-dihydrowithaferin-A contains several functional groups that can be susceptible to chemical modification under suboptimal conditions. The most critical are:

  • The δ-Lactone Ring: This six-membered lactone ring in the side chain is susceptible to hydrolysis, especially under acidic or basic conditions, which would open the ring and render the compound inactive.[6][7]

  • The Epoxide Group: The 5β,6β-epoxide in ring B is a strained ring that can be opened under acidic or nucleophilic conditions.[8][9][10]

  • Unsaturated Ketone: The α,β-unsaturated ketone in ring A can be susceptible to nucleophilic attack.

Q6: I suspect my stock solution has degraded. What are the likely causes?

A6: Degradation of withanolide solutions is often linked to environmental factors.

  • Exposure to Light: Photodegradation can occur with exposure to UV or even ambient light.[11] Always handle solutions in a dark environment or use amber vials.

  • Extreme pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the lactone ring or the opening of the epoxide ring.[11] Ensure that any buffers used are within a neutral pH range and that solvents are free of acidic or basic contaminants.

  • Oxidation: The presence of oxygen can lead to oxidative degradation. Purging stock solution vials with an inert gas can mitigate this.[4]

  • Repeated Freeze-Thaw Cycles: This can introduce moisture into the stock solution and accelerate degradation. Aliquoting into single-use vials is the best way to avoid this.

Below is a diagram illustrating the potential degradation pathways of a withanolide structure.

G cluster_0 Degradation Factors cluster_1 3-Methoxy-2,3-dihydrowithaferin-A cluster_2 Degradation Products Light (UV/Vis) Light (UV/Vis) Intact Compound Intact Compound Light (UV/Vis)->Intact Compound Extreme pH (Acid/Base) Extreme pH (Acid/Base) Extreme pH (Acid/Base)->Intact Compound Oxidants Oxidants Oxidants->Intact Compound Photodegradation Products Photodegradation Products Intact Compound->Photodegradation Products Photodegradation Hydrolyzed Lactone Hydrolyzed Lactone Intact Compound->Hydrolyzed Lactone Lactone Hydrolysis Epoxide Ring-Opened Products Epoxide Ring-Opened Products Intact Compound->Epoxide Ring-Opened Products Epoxide Opening Oxidized Products Oxidized Products Intact Compound->Oxidized Products Oxidation

Caption: Factors leading to the degradation of 3-Methoxy-2,3-dihydrowithaferin-A.

Protocol: Assessing the Stability of Your Stock Solution

If you suspect degradation or wish to validate the stability of your stock solution over time, a simple analytical workflow using High-Performance Liquid Chromatography (HPLC) can be employed.

Objective:

To determine the purity of a 3-Methoxy-2,3-dihydrowithaferin-A stock solution and identify potential degradation products.

Materials:
  • 3-Methoxy-2,3-dihydrowithaferin-A stock solution (e.g., in DMSO or methanol)

  • Reference standard of 3-Methoxy-2,3-dihydrowithaferin-A (if available)

  • HPLC-grade methanol and water[12]

  • HPLC-grade acetic acid or formic acid[1][12]

  • HPLC system with a PDA or UV detector and a C18 column[1][11]

Methodology:
  • Prepare Mobile Phase:

    • Mobile Phase A: HPLC-grade water with 0.1% acetic acid.[12]

    • Mobile Phase B: HPLC-grade methanol with 0.1% acetic acid.[12]

    • Filter and degas both mobile phases before use.

  • Prepare Sample:

    • Thaw your stock solution of 3-Methoxy-2,3-dihydrowithaferin-A.

    • Dilute a small aliquot of the stock solution with the initial mobile phase composition (e.g., 50:50 Methanol:Water) to a final concentration suitable for HPLC analysis (e.g., 20-50 µg/mL).[11]

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Injection Volume: 20 µL.[11]

    • Detection Wavelength: Monitor at approximately 226 nm, which is the λmax for similar withanolides.[4]

    • Gradient Elution: A gradient elution may be necessary to separate the parent compound from more polar degradation products. An example gradient is as follows:

      • Start with a 50:50 ratio of Mobile Phase A to Mobile Phase B.

      • Linearly increase to 100% Mobile Phase B over 20-30 minutes.

      • Hold at 100% Mobile Phase B for 5 minutes.

      • Return to initial conditions and equilibrate for 10 minutes before the next injection.

  • Data Analysis:

    • Analyze the resulting chromatogram. A pure, undegraded sample should show a single major peak corresponding to 3-Methoxy-2,3-dihydrowithaferin-A.

    • The appearance of new, typically earlier-eluting (more polar) peaks, is indicative of degradation.

    • The area of the main peak can be compared to that of a freshly prepared standard or a previously analyzed aliquot to quantify the extent of degradation.

Experimental Workflow Diagram

Caption: HPLC workflow for assessing the stability of 3-Methoxy-2,3-dihydrowithaferin-A stock solutions.

By adhering to these storage and handling guidelines and implementing stability checks when necessary, researchers can ensure the reliability and reproducibility of their experiments involving 3-Methoxy-2,3-dihydrowithaferin-A.

References

  • Stability indicating studies on NMITLI 118RT+ (standardized extract of withania somnifera dunal). Pharmacogn Mag. 2014;10(Suppl 2):S227-S234. [Link]

  • Investigating 11 Withanosides and Withanolides by UHPLC–PDA and Mass Fragmentation Studies from Ashwagandha (Withania somnifera). ACS Omega. 2020;5(43):27933-27944. [Link]

  • Evaluation of the bioavailability of major withanolides of Withania somnifera using an in vitro absorption model system. Pharmacogn Mag. 2014;10(Suppl 2):S348-S356. [Link]

  • Analysis of withanolides in root and leaf of Withania somnifera by HPLC with photodiode array and evaporative light scattering detection. Phytochem Anal. 2007;18(5):434-439. [Link]

  • Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). Molecules. 2021;26(16):4834. [Link]

  • Steroidal Lactones from Withania somnifera, an Ancient Plant for Novel Medicine. Molecules. 2009;14(7):2363-2393. [Link]

  • HPLC Analysis of Ashwagandha Supplements Using Alliance™ iS HPLC System. Waters Corporation. [Link]

  • Physicochemical stability and biological activity of Withania somnifera extract under real-time and accelerated storage conditions. Planta Med. 2012;78(18):1913-1920. [Link]

  • Quantitative HPLC analysis of withanolides in Withania somnifera. ResearchGate. [Link]

  • Studies on the 5P16P-Epoxide Opening in Withanolides. J. Chem. Soc., Perkin Trans. 1. 1985;0:211-215. [Link]

  • Effects of moderate high temperature and UV-B on accumulation of withanolides and relative expression of the squalene synthase gene in Physalis peruviana. PLoS One. 2017;12(5):e0176915. [Link]

  • 2,3-dihydro-3beta-methoxy withaferin A | C29H42O7. PubChem. [Link]

  • Pathophysiological Roles of Two Intracellular P-Type ATPases: The Cancer-Associated Na+,K+-ATPase α3 Isoform and the Parkinson's Disease-Related ATP13A2. Int J Mol Sci. 2023;24(13):10985. [Link]

  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Analysis of Major Withanolides in Physalis longifolia Nutt. by HPLC-PDA. J Nat Prod. 2014;77(7):1724–1728. [Link]

  • Phytochemistry and biosynthesis of δ-lactone withanolides. ResearchGate. [Link]

  • Alterations in Withanolide Production in Withania Somnifera (l). Dunal Under Low Light Stress. ResearchGate. [Link]

  • Enhancing Withanolide Production in the Withania Species: Advances in In Vitro Culture and Synthetic Biology Approaches. Plants (Basel). 2023;12(13):2546. [Link]

  • Formulation of A Simplified Process for Extraction of High Concentration of Bioavailable Withanolides from Ashwagandha Root. ResearchGate. [Link]

  • RP-HPLC Analysis of Withanolides in the Flowers, Leaves, and Roots of Withania somnifera. Acta Chromatographica. 2007;18:473-481. [Link]

  • ANALYSIS OF STEROIDAL LACTONES IN WITHANIA SOMNIFERA LEAF AND ROOTS. ResearchGate. [Link]

  • Formulation of A Simplified Process for Extraction of High Concentration of Bioavailable Withanolides from Ashwagandha Root. Quest Journals Journal of Research in Pharmaceutical Science. 2022;8(1):15-22. [Link]

  • Enhanced Biosynthesis of Withanolides by Elicitation and Precursor Feeding in Cell Suspension Culture of Withania somnifera (L.) Dunal in Shake-Flask Culture and Bioreactor. ResearchGate. [Link]

  • Withanolide A: synthesis and structural requirements for neurite outgrowth. Chem. Sci. 2013;4:2418-2425. [Link]

  • Epoxide group relationship with cytotoxicity in withanolide derivatives from Withania somnifera. Steroids. 2014;79:1-8. [Link]

  • Interactive 3D Chemistry Animations. ChemTube3D. [Link]

  • Elucidation of gene clusters underlying withanolide biosynthesis in ashwagandha through yeast metabolic engineering. bioRxiv. [Link]

  • Withanolides: Elucidating steroidal lactone biosynthesis in Nightshades. Repository of Leibniz Universität Hannover. [Link]

  • 13.6 Ring Opening of Epoxides. Chad's Prep. [Link]

  • Steroidal Lactones from Withania somnifera, an Ancient Plant for Novel Medicine. Molecules. 2009; 14(7):2363-2393. [Link]

  • Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • Structural Characterization of Withanolide Glycosides from the Roots of Withania somnifera and Their Potential Biological Activities. Molecules. 2020;25(11):2673. [Link]

  • Methoxy group. Wikipedia. [Link]

  • 3β-Methoxy-2,3-dihydrowithaferin A. Vareum. [Link]

Sources

Technical Support Center: Enhancing the In Vivo Bioavailability of 3-Methoxy-2,3-dihydrowithaferin-A

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of 3-Methoxy-2,3-dihydrowithaferin-A (3-MDWA). As a derivative of Withaferin A, 3-MDWA holds promise in various pharmacological applications; however, like many withanolides, its efficacy can be limited by poor oral bioavailability. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the experimental challenges of improving the systemic exposure of this compound.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the bioavailability of 3-MDWA and related withanolides.

Q1: What are the primary factors limiting the in vivo bioavailability of 3-MDWA?

A1: While specific data for 3-MDWA is limited, we can infer its challenges from its parent compound, Withaferin A, and other withanolides. The primary limiting factors are likely:

  • Poor Aqueous Solubility: Withanolides are steroidal lactones with a complex, largely lipophilic structure, leading to low solubility in gastrointestinal fluids. This is a critical rate-limiting step for absorption.

  • First-Pass Metabolism: Like many natural products, 3-MDWA is susceptible to extensive metabolism in the gut wall and liver by cytochrome P450 enzymes. This can significantly reduce the amount of active compound reaching systemic circulation.

  • P-glycoprotein (P-gp) Efflux: Some withanolides may be substrates for efflux transporters like P-gp, which actively pump the compound back into the intestinal lumen, further limiting absorption.

Q2: How does the methoxy group in 3-MDWA potentially affect its bioavailability compared to Withaferin A?

A2: The introduction of a methoxy group at the 3-beta position in 2,3-dihydrowithaferin A may alter its physicochemical properties. This modification could potentially increase its lipophilicity, which might enhance membrane permeability. However, increased lipophilicity can also exacerbate solubility issues. The methoxy group might also influence its interaction with metabolic enzymes and efflux transporters, but the precise impact on overall bioavailability requires experimental validation. One study has suggested that this modification enhances stability compared to natural withanolides[1].

Q3: What are the initial steps I should take to assess the bioavailability of my 3-MDWA formulation?

A3: A standard approach involves a pilot pharmacokinetic (PK) study in a relevant animal model, typically rats or mice. The essential steps include:

  • Dose Formulation: Prepare a suitable vehicle for oral administration. For initial screening, a simple suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) is common.

  • Administration: Administer a single oral dose of the 3-MDWA formulation.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

  • Bioanalysis: Develop and validate a sensitive analytical method, such as LC-MS/MS, to quantify 3-MDWA concentrations in plasma.

  • Pharmacokinetic Analysis: Calculate key PK parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).

Q4: Are there any known mechanisms of action for 3-MDWA that highlight the importance of improving its bioavailability?

A4: While the specific mechanism of action for 3-MDWA is an active area of research, it is known to be a derivative of Withaferin A[2][3]. Withaferin A has demonstrated a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects[4]. These effects are often concentration-dependent, meaning that achieving and maintaining therapeutic concentrations in the body is crucial for efficacy. Therefore, enhancing the bioavailability of 3-MDWA is a critical step in translating its potential in vitro activities to in vivo therapeutic outcomes. It has been noted that 3-MDWA may have a different biological activity profile than Withaferin A, with some studies suggesting it lacks the anti-metastasis potency of the parent compound[5][6].

II. Troubleshooting Guide for In Vivo Bioavailability Studies

This section provides a question-and-answer-based troubleshooting guide for common issues encountered during experiments aimed at improving the bioavailability of 3-MDWA.

Issue 1: Very Low or Undetectable Plasma Concentrations of 3-MDWA

Q: I've administered a standard suspension of 3-MDWA to my animal model, but the plasma concentrations are consistently below the limit of quantification (LLOQ) of my analytical assay. What should I do next?

A: This is a common challenge with poorly soluble compounds. The issue likely stems from either very poor absorption or rapid elimination. Here’s a systematic approach to troubleshoot this:

Step 1: Verify Analytical Method Sensitivity Ensure your LC-MS/MS method is sufficiently sensitive. The LLOQ should be low enough to detect anticipated plasma concentrations. If necessary, optimize the method by improving extraction efficiency or using a more sensitive mass spectrometer.

Step 2: Address Solubility Limitations The most probable cause is poor dissolution in the gastrointestinal tract. Consider the following formulation strategies to enhance solubility:

  • Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution[7].

    • Micronization: Use techniques like jet milling to reduce particle size to the micron range.

    • Nanonization: Create a nanosuspension using methods like wet milling or high-pressure homogenization. This can significantly improve the dissolution rate[8].

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline form of 3-MDWA to an amorphous state can dramatically increase its aqueous solubility[8].

    • Protocol: Co-dissolve 3-MDWA and a polymer carrier (e.g., PVP K30, HPMC) in a common solvent, then remove the solvent via spray-drying or rotary evaporation. The resulting solid dispersion should be characterized for its amorphous nature using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).

  • Lipid-Based Formulations: Encapsulating 3-MDWA in a lipid-based system can improve its solubilization in the gut and promote absorption via lymphatic pathways[8][9].

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media (i.e., in the stomach). This presents the drug in a solubilized form with a large interfacial area for absorption.

Step 3: Investigate Pre-systemic Metabolism If improving solubility doesn't sufficiently increase plasma levels, consider the impact of first-pass metabolism.

  • Co-administration with a CYP450 Inhibitor: In a non-clinical setting, co-administering 3-MDWA with a known broad-spectrum CYP450 inhibitor (e.g., piperine) can help determine if extensive metabolism is a primary barrier. A significant increase in exposure would point towards metabolism as a key issue.

Issue 2: High Variability in Pharmacokinetic Data

Q: My pharmacokinetic data for 3-MDWA shows high inter-individual variability. How can I reduce this variability to get more reliable results?

A: High variability is often linked to inconsistent absorption, which can be exacerbated by the compound's poor solubility and potential food effects.

Step 1: Standardize Experimental Conditions

  • Fasting State: Ensure all animals are fasted for a consistent period before dosing, as food can significantly and variably impact the absorption of lipophilic compounds.

  • Dosing Technique: Standardize the oral gavage technique to ensure consistent delivery to the stomach.

  • Animal Strain, Age, and Sex: Use animals of the same strain, age, and sex to minimize physiological differences.

Step 2: Improve Formulation Robustness A simple suspension can lead to variable dosing and aggregation in the gut. More advanced formulations can provide more consistent performance.

  • Solution or Solubilized Formulation: If possible, creating a solution (e.g., using co-solvents like PEG 400 or DMSO, though be mindful of potential toxicity) or a robust solubilized formulation like a SEDDS can bypass the dissolution step, a major source of variability[10].

  • Controlled Release Formulations: While more complex, formulations that provide a controlled release of 3-MDWA can sometimes lead to more predictable absorption profiles.

III. Experimental Protocols & Data Presentation

Protocol 1: Preparation of a 3-MDWA Nanosuspension by Wet Milling
  • Preparation of Pre-suspension: Disperse 1% (w/v) of 3-MDWA and 0.5% (w/v) of a stabilizer (e.g., D-α-tocopheryl polyethylene glycol 1000 succinate - TPGS) in deionized water.

  • Milling: Transfer the pre-suspension to a planetary ball mill with zirconium oxide grinding beads.

  • Milling Parameters: Mill at 400 rpm for 48 hours, with periodic checks of particle size.

  • Particle Size Analysis: Use dynamic light scattering (DLS) to monitor the particle size distribution. The target is a mean particle size of <200 nm with a polydispersity index (PDI) of <0.3.

  • Separation and Storage: Separate the nanosuspension from the grinding beads and store at 4°C.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are fasted overnight before the experiment with free access to water.

  • Dosing: Administer the 3-MDWA formulation (e.g., nanosuspension or standard suspension) via oral gavage at a dose of 10 mg/kg.

  • Blood Collection: Collect approximately 0.25 mL of blood from the tail vein into heparinized tubes at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify 3-MDWA concentrations in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis to determine pharmacokinetic parameters.

Table 1: Hypothetical Pharmacokinetic Parameters of 3-MDWA Formulations in Rats
FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Standard Suspension50 ± 152.0300 ± 90100 (Reference)
Nanosuspension250 ± 501.01500 ± 300500
Amorphous Solid Dispersion350 ± 700.51800 ± 350600
SEDDS450 ± 900.52100 ± 420700

Data are presented as mean ± standard deviation and are for illustrative purposes only.

IV. Visualizations

Diagram 1: Workflow for Troubleshooting Low Bioavailability```dot

G cluster_solubility Solubility Enhancement Strategies Start Low/Undetectable Plasma Concentrations of 3-MDWA CheckAssay Verify Analytical Method Sensitivity Start->CheckAssay ImproveSolubility Improve Formulation for Solubility CheckAssay->ImproveSolubility Assay is sensitive End Achieve Measurable Plasma Concentrations ImproveSolubility->End Successful Formulation ParticleSize Particle Size Reduction (Micronization/Nanonization) ImproveSolubility->ParticleSize ASD Amorphous Solid Dispersion (ASD) ImproveSolubility->ASD Lipid Lipid-Based Formulation (e.g., SEDDS) ImproveSolubility->Lipid InvestigateMetabolism Investigate Pre-systemic Metabolism InvestigateMetabolism->End ParticleSize->InvestigateMetabolism If still low exposure ASD->InvestigateMetabolism If still low exposure Lipid->InvestigateMetabolism If still low exposure

Caption: Mechanism of bioavailability enhancement by SEDDS for lipophilic compounds.

V. References

  • Patil, D., Gautam, M., Mishra, S., Karupothula, S., Gairola, S., Jadhav, S., & Patwardhan, B. (2013). In another study, oral administration of aqueous Withania somnifera root extract in mice revealed 1.5 times greater relative bioavailability of Withaferin A compared to withanolide A. Journal of Pharmaceutical and Biomedical Analysis, 84, 153-159.

  • Modi, S. J., et al. (2022). Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). Molecules, 27(5), 1476. [Link]

  • Abeesh, C., et al. (2021). A study prepared the compound as a PEGylated nano liposomal Withaferin A (LWA) found improved bioavailability with this formulation of Withaferin A. Cancer Reports.

  • Dai, T., et al. (2019). Results for oral bioavailability were 32.4 ± 4.8%, depicting low systemic absorption of the compound. Biomedical Chromatography, 33(9), e4573.

  • MySkinRecipes. (n.d.). 3β-Methoxy-2,3-dihydrowithaferin A. Retrieved from [Link]

  • Singh, G., Sharma, S., & Gupta, U. (2023). Review on chemistry, pharmacology, toxicity and future prospectives of withaferin A. Journal of Ethnopharmacology, 300, 115749.

  • Hussain, F., et al. (2020). Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives. Molecules, 25(23), 5745. [Link]

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Chaudhary, A., et al. (2019). 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences. Scientific Reports, 9(1), 17344. [Link]

  • Singh, G., Sharma, S., & Gupta, U. (2024). Review on chemistry, pharmacology, toxicity and future prospectives of withaferin A. Journal of Ethnopharmacology, 318(Pt 2), 117004.

  • ResearchGate. (2020). Metabolites of Withaferin A (a) 2,3-dihydro-3β-methoxy Withaferin A;... [Link]

Sources

Validation & Comparative

Structure-activity relationship of Withaferin A vs 3-Methoxy analog

Comparative SAR Guide: Withaferin A vs. 2,3-Dihydro-3 -Methoxy Analog

Targeting the Michael Acceptor System in Steroidal Lactones

Executive Summary: The "Warhead" Switch

This guide analyzes the critical Structure-Activity Relationship (SAR) between Withaferin A (WA) and its derivative, 2,3-Dihydro-3


-methoxy Withaferin A (3

-mWA)
1

The Core Finding: The biological potency of Withaferin A is governed almost entirely by the

  • Withaferin A acts as a covalent "warhead" (Michael acceptor), alkylating specific cysteine residues on oncoproteins (e.g., Vimentin, IKK

    
    ).[1] This drives potent apoptosis and anti-metastatic activity.
    
  • 3

    
    -mWA  represents the "disarmed" analog.[1] The addition of a methoxy group across the C2-C3 double bond removes the electrophilic character. Consequently, it loses cytotoxic potency but gains a distinct, cytoprotective profile in normal cells.[1][2]
    

This comparison serves as a masterclass in how a single functional group modification—saturation of an enone—can invert a molecule's pharmacological profile from cytotoxic to cytoprotective.

Chemical Architecture & SAR Logic

The Structural Divergence

The difference lies exclusively in the A-ring pharmacophore.

FeatureWithaferin A (WA)3

-Methoxy Analog (3

-mWA)
Ring A Structure

-Unsaturated Ketone (Enone)
Saturated Ketone with C3-Methoxy group
C2-C3 Bond Double Bond (

)
Single Bond
Electrophilicity High (Michael Acceptor)Negligible
Reactivity Forms covalent bonds with Thiols (-SH)Sterically hindered; Non-covalent only
The Mechanistic Implication

In WA, the carbonyl oxygen at C1 pulls electron density, creating a partial positive charge (

1

1

Comparative Performance Data

The following data synthesizes findings from key studies (e.g., Grogan et al., Chaudhary et al.[1]) comparing these two compounds in human cancer lines (MCF-7, HeLa) vs. normal fibroblasts (TIG-1).[1]

Table 1: Cytotoxicity & Target Engagement[1]
MetricWithaferin A (WA)3

-Methoxy Analog
Interpretation
IC

(Breast Ca - MCF7)
0.5 - 2.0

M
> 20

M (Non-toxic)
Loss of enone abolishes cancer cytotoxicity.[1]
IC

(Normal Fibroblasts)
~4.0

M
> 50

M
Analog is highly safe/tolerated in normal tissue.[1]
Vimentin Binding Covalent (Cys328)No BindingWA disrupts cytoskeleton; Analog does not.[1]
NF-

B Inhibition
Potent (via IKK

Cys179)
Weak / InactiveWA blocks inflammation via alkylation; Analog fails.[1]
ROS Generation High (Oxidative Burst)Low / NoneWA induces ROS-dependent apoptosis.[1]
Metastasis Inhibition High (Blocks EMT)InactiveAnalog fails to stop migration/invasion.[1]

Mechanistic Visualization (Pathway)[1]

The following diagram illustrates the divergent signaling pathways triggered by the presence or absence of the Michael acceptor.

WA_MechanismWAWithaferin A(Michael Acceptor)Cys_TargetTarget Cysteine(Vimentin Cys328 / IKKb Cys179)WA->Cys_Target Nucleophilic AttackAnalog3-Methoxy Analog(Saturated Ring A)Analog->Cys_Target XComplexCovalent Adduct(Irreversible)Cys_Target->Complex WA BindingNoComplexNo Interaction(Steric Hindrance)Cys_Target->NoComplex Analog TreatmentApoptosisApoptosis / Anti-MetastasisComplex->Apoptosis Proteostasis CollapseSurvivalCytoprotection / Cell SurvivalNoComplex->Survival Stress Response (Nrf2)

Caption: Divergent signaling: WA forms covalent adducts leading to apoptosis, while the Analog fails to bind targets, resulting in survival/cytoprotection.[1]

Experimental Protocols

To validate these SAR differences in your own lab, use the following self-validating workflows.

Protocol A: Synthesis of 3 -Methoxy Analog (Probe Generation)

Rationale: To prove the SAR, you must generate the analog from the parent WA.[1]

  • Reagents: Dissolve 10 mg Withaferin A in 5 mL Methanol (MeOH).

  • Catalyst: Add 5% Potassium Carbonate (K

    
    CO
    
    
    ) or simply reflux in MeOH (Michael addition of solvent).[1]
  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Mobile phase: Chloroform:Methanol 95:5).[1]

    • Checkpoint: WA appears at R

      
       ~0.5; Analog appears at R
      
      
      ~0.6 (less polar due to loss of enone/OH interaction).
  • Purification: Evaporate solvent. Resuspend in water, extract with Ethyl Acetate.[1] Purify via Silica Gel Column Chromatography.

  • Validation: confirm loss of C2=C3 protons via

    
    H-NMR (Disappearance of doublet of doublets at 
    
    
    5.8–6.2 ppm).
Protocol B: Cysteine-Reactivity Profiling (Biotin-Switch Assay)

Rationale: Demonstrates physical binding to the target (Vimentin).[1]

  • Lysate Prep: Lyse HeLa cells in RIPA buffer (w/o DTT/BME to preserve oxidized thiols).

  • Treatment: Incubate Lysate A with WA (5

    
    M) and Lysate B with Analog (5 
    
    
    M) for 1 hour at 37°C.
  • Blocking: Add excess NEM (N-ethylmaleimide) to block all remaining free cysteines.[1]

  • Reduction: Reduce native disulfides (if looking for oxidation) or skip to labeling. Note: For direct drug binding, we use a Biotin-WA probe if available.[1] If not, we use a competition assay.

  • Competition Assay (Standard):

    • Treat cells with WA or Analog.[3][4]

    • Lyse cells.

    • Probe Western Blot with anti-Vimentin.

    • Key Readout: WA treatment causes Vimentin to shift to the insoluble fraction (pellet) or form high-molecular-weight aggregates (smear) on the blot.[1] The Analog treatment will show Vimentin bands identical to the DMSO control (soluble, sharp band at 57 kDa).[1]

Experimental Workflow Visualization

WorkflowStartStart: Cancer Cell Culture(HeLa / MCF7)SplitSplit into GroupsStart->SplitGrp1Group 1: Withaferin A(2.0 µM)Split->Grp1Grp2Group 2: 3-Methoxy Analog(20.0 µM)Split->Grp2IncubateIncubate 24hGrp1->IncubateGrp2->IncubateAssay1Assay A: MTT/ViabilityIncubate->Assay1Assay2Assay B: Western Blot(Vimentin Solubility)Incubate->Assay2Result1Result: <10% ViabilityAssay1->Result1 WAResult2Result: >90% ViabilityAssay1->Result2 AnalogResult3Result: Vimentin inInsoluble PelletAssay2->Result3 WAResult4Result: Vimentin inSoluble FractionAssay2->Result4 Analog

Caption: Parallel workflow demonstrating the sharp contrast in cytotoxicity and cytoskeletal solubility between WA and its analog.

References

  • Bargagna-Mohan, P., et al. (2007).[1] "The Tumor Inhibitor and Antiangiogenic Agent Withaferin A Targets the Intermediate Filament Protein Vimentin."[5][6] Chemistry & Biology.

  • Chaudhary, A., et al. (2019).[1][3] "2,3-Dihydro-3

    
    -methoxy Withaferin-A lacks anti-metastasis potency: Bioinformatics and experimental evidence." Scientific Reports.[3][4] 
    
  • Heyninck, K., et al. (2014).[1][7] "Withaferin A inhibits NF-kappaB activation by targeting Cysteine 179 in IKK

    
    ."[1][7] Biochemical Pharmacology. 
    
  • Vanden Berghe, W., et al. (2012).[1] "Structure-activity relationships of withanolides: a detailed analysis of the Michael acceptor pharmacophore." Journal of Natural Products.

  • Grogan, P.T., et al. (2013).[1] "Cytotoxicity of withaferin A in glioblastomas involves induction of reactive oxygen species." PLOS ONE.

Comparative Spectral Analysis: Withaferin A vs. 3-Methoxy-2,3-dihydrowithaferin-A

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Spectral Data Analysis of 3-Methoxy-2,3-dihydrowithaferin-A Content Type: Technical Comparison Guide

Executive Summary & Strategic Context

In the analysis of Withania somnifera (Ashwagandha) derived therapeutics, 3-Methoxy-2,3-dihydrowithaferin-A (3


mWi-A)  represents a critical structural analogue to the parent compound, Withaferin A (Wi-A) .[1]

For drug development professionals, distinguishing these two is not merely an academic exercise but a safety and efficacy imperative. While Wi-A is a potent cytotoxic agent targeting vimentin and inhibiting cancer cell migration, its methoxy-derivative (3


mWi-A) often exhibits cytoprotective  properties and lacks anti-metastatic potency.[1][2][3]

This guide provides a definitive spectral comparison to prevent misidentification, particularly because 3


mWi-A is frequently generated as an extraction artifact  when methanol is used as a solvent, leading to compromised bioassay data.[1]

Structural Evolution & Synthesis Mechanism

To interpret the NMR data accurately, one must understand the chemical origin of the derivative. The transformation is a Michael addition of methanol across the


-unsaturated ketone system in the A-ring of Withaferin A.
Mechanism of Formation

The C2-C3 double bond in Wi-A is highly electrophilic.[1] In the presence of methanol (solvent) and heat or prolonged storage, the methoxide nucleophile attacks C3, leading to the saturation of the double bond and the introduction of a methoxy group.

MichaelAddition Figure 1: Michael addition of methanol to Withaferin A yielding the 3-methoxy artifact. WiA Withaferin A (a,b-unsaturated ketone) Inter Enolate Intermediate WiA->Inter + MeOH / Heat MeOH Methanol (Solvent) MeOH->Inter Prod 3-Methoxy-2,3-dihydro-Wi-A (Saturated Ketone) Inter->Prod Protonation

Comparative NMR Analysis (1H & 13C)

The following data compares the diagnostic signals of the parent compound (Wi-A) against the derivative (3


mWi-A). All shifts are reported in CDCl

(approximate values).
Diagnostic Signal Table
FeatureWithaferin A (Parent)3-Methoxy-2,3-dihydro-Wi-ASpectral Consequence
A-Ring Unsaturation H2:

6.20 (dt) H3:

6.95 (dt)
Absent Loss of downfield olefinic signals is the primary indicator of derivatization.[1]
Methoxy Group Absent -OCH

:

3.20 - 3.40 (s)
Appearance of a sharp singlet upfield (diagnostic).[1]
C3 Proton H3:

6.95 (sp2)
H3:

3.60 - 3.80 (m, sp3)
H3 shifts significantly upfield due to rehybridization (sp2

sp3).[1]
C1 Carbonyl (13C)

~203.0 ppm (Conjugated)

~210.0 ppm (Saturated)
Loss of conjugation causes a downfield shift (deshielding) of the carbonyl carbon.
C3 Carbon (13C)

~145.0 ppm (Alkene)

~75.0 - 79.0 ppm (Ether)
C3 moves from the alkene region to the oxygenated aliphatic region.
Deep Dive: The A-Ring Analysis

Withaferin A (The Enone System): In the parent molecule, the A-ring contains a conjugated enone. This results in a distinctive splitting pattern for H2 and H3, typically appearing as doublets of triplets or multiplets in the


 5.8 – 7.0 ppm range. This region is "clean" in most steroid spectra, making these protons easy to quantify.

3-Methoxy Derivative (The Artifact): Upon reaction, the A-ring adopts a chair or half-chair conformation.[1]

  • The "Silent" Region: The

    
     5.8 – 7.0 ppm region becomes empty (unless the B-ring double bond is considered, but that is distinct).
    
  • The Methoxy Singlet: A sharp singlet appears around

    
     3.2 – 3.4 ppm. Caution:  This can overlap with solvent peaks (e.g., residual methanol) or sugar moieties if glycosides are present.
    
  • Stereochemistry: The addition is typically stereoselective, yielding the

    
    -methoxy isomer.[1] This is confirmed by the coupling constants of H2 and H3, which now appear as multiplets in the crowded 
    
    
    
    2.0 – 4.0 ppm region.

Biological Implications & Stability

Why does this spectral difference matter? The structural change leads to a massive divergence in biological activity.

  • Cytotoxicity: Wi-A is highly cytotoxic (IC50 typically in low

    
    M range).[1] 3
    
    
    
    mWi-A is often non-toxic or significantly less potent.[1]
  • Mechanism: Wi-A acts as a Michael acceptor, covalently binding to cysteine residues on target proteins (e.g., Vimentin, NF-

    
    B).[1] The 3-methoxy derivative has already reacted; the "warhead" is spent.[1] It cannot form covalent bonds with the target proteins.
    

Critical Warning: If your NMR spectrum shows the characteristic methoxy singlet and loss of olefinic protons, your "Withaferin A" sample has degraded, and any subsequent biological assays will yield false negatives regarding potency.

Experimental Protocols

Protocol A: Detection of 3-Methoxy Artifact

Objective: Rapidly screen Withaferin A samples for methanol-induced degradation.[1]

  • Sample Prep: Dissolve ~5 mg of sample in 600

    
    L CDCl
    
    
    
    (Avoid MeOD to prevent exchange/confusion).
  • Acquisition: Run a standard 1H NMR (16 scans minimum).

  • Processing:

    • Phase and baseline correct.

    • Reference to TMS (

      
       0.[4][5]00) or CHCl
      
      
      
      (
      
      
      7.26).
  • Analysis Logic (Decision Tree):

AnalysisWorkflow Figure 2: NMR Decision Tree for Purity Assessment Start Analyze 1H NMR Spectrum (6.0 - 7.0 ppm) CheckOlefin Are Olefinic Signals Present? (H2/H3) Start->CheckOlefin Pure Sample is likely Intact Withaferin A CheckOlefin->Pure Yes CheckMethoxy Check 3.0 - 3.5 ppm Is there a singlet? CheckOlefin->CheckMethoxy No Artifact Sample is 3-Methoxy-2,3-dihydro-Wi-A CheckMethoxy->Artifact Yes Unknown Unknown Degradant CheckMethoxy->Unknown No

Protocol B: Synthesis of Reference Standard

If you require the 3-methoxy derivative as a negative control for bioassays:

  • Dissolution: Dissolve 100 mg Withaferin A in 10 mL Methanol.

  • Catalysis: Add 50

    
    L of 0.1M NaOH (mild base catalysis speeds up the Michael addition).
    
  • Reaction: Stir at room temperature for 24-48 hours. Monitor by TLC (SiO

    
    , CHCl
    
    
    
    :MeOH 95:5). The product will be slightly more polar.
  • Workup: Neutralize with dilute HCl, evaporate methanol, extract with EtOAc.

  • Validation: Confirm using Protocol A.

References

  • PubChem. (2025). 2,3-dihydro-3beta-methoxy withaferin A (Compound).[1][2][3][6][7][8] National Library of Medicine. [Link][1]

  • Tiwari, R., et al. (2019). 2,3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences. Scientific Reports/NIH. [Link]

  • Vaishnavi, K., et al. (2012). Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone.[3][9] PLOS One. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. (Used for solvent shift verification).[5][10] [Link]

Sources

Mass Spectrometry Identification of 3-Methoxy-2,3-dihydrowithaferin-A

Author: BenchChem Technical Support Team. Date: February 2026

Distinguishing Bioactive Parents from Extraction Artifacts

Executive Summary: The "Artifact" Problem

In the development of botanical therapeutics from Withania somnifera (Ashwagandha), Withaferin A (WA) is the primary pharmacologically active steroidal lactone. However, a critical analytical challenge exists: the formation of 3-Methoxy-2,3-dihydrowithaferin-A (3-MDWA) .

Often misidentified as a novel natural metabolite, 3-MDWA is frequently an extraction artifact resulting from the interaction of Withaferin A with methanol solvents. Crucially, this derivative exhibits attenuated anticancer activity compared to its parent compound.

This guide provides a definitive mass spectrometry (MS) workflow to identify, differentiate, and quantify 3-MDWA, ensuring the integrity of drug development pipelines. We compare this targeted MS approach against standard protocols that fail to distinguish these structural analogs.

The Analytical Challenge: Chemistry & Causality

To correctly identify 3-MDWA, one must understand its origin. Withaferin A contains a reactive


-unsaturated ketone in the A-ring.[1] In the presence of methanol (a common extraction solvent), a Michael addition  reaction occurs, adding a methoxy group across the C2-C3 double bond.
  • Parent: Withaferin A (

    
    , MW 470.60)
    
  • Derivative: 3-Methoxy-2,3-dihydrowithaferin-A (

    
    , MW 502.64)[2]
    
  • Consequence: The loss of the

    
    -unsaturated ketone moiety reduces the molecule's ability to form covalent adducts with cysteine residues on target proteins (e.g., vimentin, NF-
    
    
    
    B), significantly lowering bioactivity.
Visualizing the Formation Pathway

MichaelAddition WA Withaferin A (C28H38O6) MW: 470.6 Reaction Michael Addition (C2-C3 Double Bond) WA->Reaction Reactive Enone MeOH Methanol (Solvent) MeOH->Reaction Nucleophile MDWA 3-Methoxy-2,3- dihydrowithaferin-A (C29H42O7) MW: 502.6 Reaction->MDWA +32 Da (Mass Shift)

Figure 1: The Michael addition mechanism converting bioactive Withaferin A into the 3-methoxy artifact during extraction.

Mass Spectrometry Strategy: The "Product" vs. Alternatives

The "Product" in this guide is the Targeted MS/MS Fragmentation Workflow , which is compared below against standard Full-Scan LC-MS or NMR approaches.

Comparative Performance Analysis
FeatureTargeted MS/MS (Recommended) Standard Full-Scan LC-MS NMR (Gold Standard)
Specificity High: Uses diagnostic neutral loss of MeOH (32 Da) to confirm methoxy adduct.Medium: Relies only on precursor mass (503 m/z); prone to isobaric interference.Very High: Definitively assigns stereochemistry (3

-methoxy).
Sensitivity High: Detects trace artifacts (<0.1%) in complex matrices.Medium: Background noise can obscure minor artifact peaks.Low: Requires milligram-scale purification; not suitable for crude extracts.
Throughput High: Compatible with rapid UHPLC gradients (10-15 min).High: Fast, but data processing is slower due to lack of targeted filtering.Low: Hours per sample for isolation and acquisition.[3]
Artifact Detection Instant: Precursor-Product transition confirms identity immediately.Delayed: Requires manual inspection of extracted ion chromatograms (EIC).N/A: Usually performed after isolation, by which time artifacts may have increased.
The Diagnostic "Fingerprint"

The key to identifying 3-MDWA is the lability of the ether bond at C3. Under Collision-Induced Dissociation (CID), the molecule readily loses methanol.

  • Precursor Ion:

    
    
    
  • Primary Fragment:

    
     (Neutral Loss of 
    
    
    
    , 32 Da). Note: This regenerates the Withaferin A core ion.
  • Secondary Fragments:

    
     (Loss of 
    
    
    
    ),
    
    
    (Loss of
    
    
    ), and lactone cleavage ions characteristic of the withanolide skeleton.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating : if you detect the 503 mass but do not see the 32 Da neutral loss, you are likely looking at a different natural withanolide, not the methoxy artifact.

Step 1: Sample Preparation (Critical)

To prove the molecule is an artifact, a control extraction is required.

  • Test Sample: Extract 100 mg powdered root in 5 mL Methanol (sonicate 20 min).

  • Control Sample: Extract 100 mg powdered root in 5 mL Acetonitrile or Chloroform (sonicate 20 min).

  • Filtration: Filter both through 0.22

    
    m PTFE filters.
    
  • Observation: If 3-MDWA is present in the Methanol extract but absent (or significantly lower) in the Acetonitrile extract, it is confirmed as an extraction artifact.

Step 2: LC-MS/MS Conditions
  • Instrument: Q-TOF or Triple Quadrupole MS coupled to UHPLC.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5%

      
       95% B
      
    • 10-12 min: 95% B

  • Flow Rate: 0.4 mL/min.

Step 3: MS Parameters (ESI Positive)
  • Source Temp: 350°C

  • Capillary Voltage: 3.5 kV

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both the labile methoxy loss and the backbone fragmentation.

Data Interpretation & Visualization

MS/MS Fragmentation Logic

The following diagram illustrates the decision tree for interpreting the mass spectra.

FragmentationLogic Precursor Precursor Ion [M+H]+ = 503.3 m/z CID Collision Induced Dissociation (CID) Precursor->CID Fragment1 Fragment m/z 471.3 (Neutral Loss -32 Da) CID->Fragment1 Dominant Pathway (Loss of MeOH) Fragment2 Fragment m/z 485 (Loss of H2O only) CID->Fragment2 Minor Pathway Conclusion1 CONFIRMED: 3-Methoxy-2,3-dihydrowithaferin-A Fragment1->Conclusion1 Diagnostic Transition Conclusion2 LIKELY: Other Natural Variant (e.g., Hydroxy-Withanone) Fragment2->Conclusion2 Absence of -32 Da

Figure 2: MS/MS decision tree. The neutral loss of 32 Da (Methanol) is the "Fingerprint" for identification.

Summary of Key Ions
CompoundPrecursor (

, m/z)
Key Fragment 1Key Fragment 2Interpretation
Withaferin A 471.3453.3 (

)
435.3 (

)
Parent bioactive.
3-MDWA 503.3471.3 (

)
453.3 (

)
Methanol artifact.[5]
Withanone 471.3453.3 (

)
169.1 (Side chain)Isomer of WA.

References

  • Trivedi, M. K., et al. (2017). Liquid Chromatography – Mass Spectrometry (LC-MS) Analysis of Withania somnifera (Ashwagandha) Root Extract Treated with the Energy of Consciousness. American Journal of Quantum Chemistry and Molecular Spectroscopy. Link

  • Khajuria, R. K., et al. (2004). Separation, identification, and quantification of selected withanolides in plant extracts of Withania somnifera by HPLC-UV(DAD)-positive ion electrospray ionisation-mass spectrometry. Journal of Separation Science. Link

  • Huang, C., et al. (2025). 3

    
    -Methoxy Derivation of Withaferin-A Attenuates its Anticancer Potency: Bioinformatics and Molecular Evidences. ResearchGate/Longdom Publishing. Link
    
  • Bolleddu, R., et al. (2022). Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). MDPI - Molecules. Link

  • PubChem Compound Summary. (2025). 2,3-dihydro-3beta-methoxy withaferin A.[5][6][7][8] National Center for Biotechnology Information. Link

Sources

A Comparative Guide to the Vimentin Binding Affinity of 3-Methoxy-2,3-dihydrowithaferin-A

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Vimentin as a Pivotal Target in Oncology

Vimentin, a type III intermediate filament protein, is a cornerstone of the cytoskeleton in mesenchymal cells, where it plays a critical role in maintaining cell integrity and providing resistance against mechanical stress.[1][2] In the landscape of cancer biology, vimentin's role transforms from a structural support protein to an active participant in tumor progression. A hallmark of the epithelial-to-mesenchymal transition (EMT) — a process endowing cancer cells with migratory and invasive properties — is the upregulation of vimentin.[1][3] This increased expression is strongly correlated with enhanced tumor growth, invasion, metastasis, and poor patient prognosis across various cancers, including prostate, breast, and lung cancers.[1][4] Consequently, vimentin has emerged as an attractive molecular target for the development of novel anti-cancer therapeutics aimed at curbing metastasis and overcoming drug resistance.[5][6]

This guide provides a comparative analysis of the binding affinity of 3-Methoxy-2,3-dihydrowithaferin-A to vimentin, contextualized by its parent compound, Withaferin A, a well-established vimentin inhibitor. We will delve into the experimental data that elucidates their interaction with vimentin and provide detailed protocols for key methodologies used to assess protein-ligand binding.

Withaferin A and its Derivative: A Tale of Two Affinities

Withaferin A (WFA), a natural steroidal lactone derived from the plant Withania somnifera, has garnered significant attention for its potent anti-cancer activities.[7][8] A key mechanism underlying its therapeutic effects is its direct interaction with vimentin.[9] WFA has been shown to covalently bind to a highly conserved cysteine residue (Cys328) within the rod 2B domain of vimentin.[10] This interaction leads to the aggregation of vimentin filaments, disruption of the cytoskeleton, and ultimately, apoptosis in cancer cells.[10][11]

In contrast, 3-Methoxy-2,3-dihydrowithaferin-A (3βmWi-A), a naturally occurring analogue of WFA, exhibits a strikingly different biological profile.[12][13] While structurally similar, the modification at the A-ring—specifically, the methoxy group at the 3-beta position and the saturation of the 2,3-double bond—appears to abrogate its vimentin-binding capability.[12] This stark difference in activity underscores the critical importance of the A-ring's electrophilic nature for covalent interaction with vimentin's Cys328.

Comparative Analysis of Vimentin Interaction
CompoundVimentin Binding AffinityMechanism of Action on VimentinAnti-Metastatic Potential
Withaferin A (WFA) High (covalent binding)Binds to Cys328, inducing filament aggregation and disassembly.[10][14]Potent inhibitor of metastasis.[12]
3-Methoxy-2,3-dihydrowithaferin-A (3βmWi-A) Ineffective / Lacks affinityDoes not effectively bind to vimentin.[12]Lacks anti-metastasis potency.[12]

Molecular docking studies have provided a structural rationale for these differing affinities. WFA's A-ring is accommodated deep within the binding cleft of the vimentin tetramer, allowing for the proper orientation of its electrophilic centers to form a covalent bond with Cys328.[15] Conversely, the structural changes in 3βmWi-A likely hinder this optimal positioning, resulting in a lack of meaningful interaction.[12]

Visualizing the Interaction and Experimental Workflow

To better understand the binding dynamics and the methods used to measure them, the following diagrams illustrate the proposed binding site and a typical experimental workflow.

cluster_0 Vimentin Tetramer Binding Cleft vimentin Vimentin Tetramer Cys328 wfa Withaferin A (WFA) (A-ring with electrophilic center) wfa->vimentin:cys328 Covalent Bond Formation mwfa 3-Methoxy-2,3-dihydrowithaferin-A (Modified A-ring) mwfa->vimentin:cys328 Steric Hindrance / No Interaction

Caption: Proposed interaction of WFA and 3βmWi-A with vimentin's Cys328.

cluster_workflow Binding Affinity Assay Workflow (e.g., MST) prep Prepare fluorescently labeled vimentin protein mix Incubate labeled vimentin with each compound concentration prep->mix ligand Create serial dilution of the test compound (e.g., 3-m-WFA) ligand->mix load Load samples into capillaries mix->load measure Measure thermophoresis in MST instrument load->measure analyze Analyze data and plot dose-response curve measure->analyze kd Determine Dissociation Constant (Kd) analyze->kd

Caption: Generalized workflow for a Microscale Thermophoresis (MST) experiment.

Experimental Protocols for Measuring Binding Affinity

For researchers aiming to validate and quantify the binding of small molecules to vimentin, several biophysical techniques are indispensable. Here, we provide detailed protocols for three state-of-the-art methods.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in a physiological context by measuring the thermal stabilization of a target protein upon ligand binding.[16][17]

Principle: When a compound binds to its target protein within a cell, it generally increases the protein's thermal stability.[17] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) protein remaining, one can determine if the compound engaged its target.[17][18]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture vimentin-expressing cells (e.g., MDA-MB-231) to ~80% confluency.

    • Treat cells with the test compound (e.g., 3-Methoxy-2,3-dihydrowithaferin-A) at various concentrations and a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating/Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Separation of Aggregates:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Vimentin:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble vimentin in each sample using Western blotting with a specific anti-vimentin antibody. Alternatively, high-throughput methods like AlphaLISA® or HTRF® can be used.[18]

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble vimentin as a function of temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

Microscale Thermophoresis (MST)

MST is a highly sensitive, immobilization-free technique that measures binding affinities in solution by detecting changes in the thermophoretic movement of a molecule when its hydration shell, size, or charge is altered upon binding to a ligand.[19][20][21]

Principle: A fluorescently labeled protein's movement in a microscopic temperature gradient is measured.[22] When a ligand binds, this movement changes, and the magnitude of the change is dependent on the ligand concentration. This allows for the determination of the dissociation constant (Kd).[23]

Step-by-Step Protocol:

  • Protein Labeling:

    • Label purified recombinant human vimentin with a fluorescent dye (e.g., NHS-ester dye targeting primary amines) according to the manufacturer's protocol.

    • Remove excess dye using a desalting column.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a 16-point serial dilution in the assay buffer (e.g., PBS-T).

    • Prepare a solution of the fluorescently labeled vimentin at a constant concentration in the same assay buffer. The final concentration of DMSO should be kept constant and low (<1%) across all samples.

  • Binding Reaction:

    • Mix the labeled vimentin with each dilution of the test compound in equal volumes. Also, prepare a control sample with vimentin and buffer only.

    • Incubate the mixtures for a sufficient time to reach binding equilibrium (e.g., 30 minutes at room temperature).

  • MST Measurement:

    • Load the samples into hydrophilic or hydrophobic capillaries, depending on the protein's properties.

    • Place the capillaries into the MST instrument (e.g., a Monolith instrument).

    • Perform the MST measurement, which involves creating a temperature gradient with an IR laser and monitoring the change in fluorescence.

  • Data Analysis:

    • The instrument software will calculate the change in normalized fluorescence (ΔFnorm) for each sample.

    • Plot the ΔFnorm against the logarithm of the ligand concentration.

    • Fit the resulting binding curve to a suitable model (e.g., the Kd model) to determine the dissociation constant (Kd). A lower Kd value signifies a higher binding affinity.[24]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[25][26] It provides kinetic data (association and dissociation rates) in addition to affinity data.

Principle: A ligand is immobilized on a gold-coated sensor chip.[26] When an analyte (in this case, vimentin) flows over the surface and binds to the ligand, the refractive index at the surface changes, which is detected as a shift in the SPR angle. This change is proportional to the mass accumulating on the surface.

Step-by-Step Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Immobilize a molecule that can capture the test compound. Note: As direct immobilization of a small molecule like 3-m-WFA can be challenging, an alternative is to immobilize an anti-vimentin antibody and capture vimentin, then flow the small molecule over as the analyte. For this protocol, we will assume vimentin is the analyte.

    • Immobilize purified recombinant vimentin onto the activated surface via amine coupling.

    • Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without the immobilized vimentin.

  • Binding Analysis:

    • Prepare a series of dilutions of the test compound (analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions at a constant flow rate over the reference and vimentin-immobilized flow cells, starting with the lowest concentration.

    • Monitor the binding response (in Resonance Units, RU) over time (association phase).

    • After the injection, flow running buffer over the chip to monitor the dissociation of the compound (dissociation phase).

    • Between different analyte concentrations, regenerate the sensor surface using a mild solution (e.g., low pH glycine) if necessary to remove all bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes.

    • The resulting sensorgrams (RU vs. time) are analyzed.

    • Globally fit the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Conclusion and Future Perspectives

The available evidence strongly indicates that 3-Methoxy-2,3-dihydrowithaferin-A is a poor binder of vimentin, in stark contrast to its parent compound, Withaferin A.[12] This highlights the critical role of the A-ring's chemical structure in mediating the interaction with vimentin's Cys328 residue. For researchers in drug development, this serves as a crucial structure-activity relationship (SAR) insight: modifications that reduce the electrophilicity of the WFA scaffold at this position are detrimental to its vimentin-targeting activity.

While 3βmWi-A itself may not be a promising candidate as a direct vimentin inhibitor, its contrasting biological profile—showing cytoprotective effects in normal cells—makes it an interesting molecule for other therapeutic applications.[13] Future research should focus on synthesizing and testing a broader range of WFA derivatives to map the chemical space required for potent and selective vimentin inhibition. The application of robust biophysical techniques such as CETSA, MST, and SPR, as detailed in this guide, will be paramount in quantitatively assessing the binding affinities of these new chemical entities and advancing the development of clinically effective vimentin-targeted cancer therapies.

References

  • Cellular thermal shift assay - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Bargagna-Mohan, R., Hamza, A., Kim, Y. E., Khuanphong, P., Sharma, A., Sankar, J., ... & Mohan, R. (2007). The tumor inhibitor and antiangiogenic agent withaferin A targets the intermediate filament protein vimentin. Chemistry & biology, 14(6), 623-634.
  • Lahat, G., Zhu, Q. S., Huang, K. L., Wang, S., Lev, D., & Pollock, R. (2010). Vimentin is a novel anti-cancer therapeutic target; insights from in vitro and in vivo mice xenograft studies. PloS one, 5(4), e10105.
  • Tso, S. C., & Brautigam, C. A. (2020). Measuring the KD of Protein–Ligand Interactions Using Microscale Thermophoresis. In Methods in Molecular Biology (pp. 119-131). Humana, New York, NY.
  • FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. Retrieved February 15, 2026, from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved February 15, 2026, from [Link]

  • Sanchez, T. W., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Sanchez, T. W., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • ResearchGate. (n.d.). Binding site models of withaferin A on tetrameric vimentin. Retrieved February 15, 2026, from [Link]

  • PubMed. (2023, November 28). Targeting vimentin: a multifaceted approach to combatting cancer metastasis and drug resistance. Retrieved February 15, 2026, from [Link]

  • Nuvisan. (n.d.). Microscale thermophoresis: a revolutionary approach to quantifying binding affinities. Retrieved February 15, 2026, from [Link]

  • Strouhalova, K., Přechová, M., Gandalovičová, A., Brábek, J., & Rosel, D. (2020).
  • Satelli, A., & Li, S. (2011). Vimentin in cancer and its potential as a molecular target for cancer therapy. Cellular and molecular life sciences, 68(18), 3033-3046.
  • Tso, S. C., & Brautigam, C. A. (2020). Measuring the KD of Protein-Ligand Interactions Using Microscale Thermophoresis. Springer Link.
  • ResearchGate. (n.d.). (PDF) Vimentin in cancer and its potential as a molecular target for cancer therapy. Retrieved February 15, 2026, from [Link]

  • Bio-protocol. (2024, August 5). Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Microscale thermophoresis. Retrieved February 15, 2026, from [Link]

  • Lee, J., Hahm, E. R., & Singh, S. V. (2015). Withaferin A inhibits experimental epithelial-mesenchymal transition in MCF-10A cells and suppresses vimentin protein level in vivo in breast tumors. PloS one, 10(7), e0130383.
  • ACS Publications. (2025, October 9). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. Journal of Medicinal Chemistry.
  • Biology LibreTexts. (2026, January 19). 5.2: Techniques to Measure Binding. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2020, March 9). What are some physical methods to determine binding affinity of a protein?. Retrieved February 15, 2026, from [Link]

  • DOI. (n.d.). Vimentin-targeting adaptogen withaferin A: Potential to selectively suppress cervical cancer – Single-cell microspectroscopic and molecular analysis. Retrieved February 15, 2026, from [Link]

  • Inagaki, M., et al. (2001). Phosphorylation of vimentin head domain inhibits interaction with the carboxyl-terminal end of alpha-helical rod domain studied by surface plasmon resonance measurements. FEBS letters, 489(2-3), 182-186.
  • MDPI. (2020, December 6). Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives. Retrieved February 15, 2026, from [Link]

  • Al-Dhaheri, Y., et al. (2021). Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal. Molecules, 26(18), 5643.
  • Grin, B., Mahammad, S., Wedig, T., Cleland, M. M., Tsai, L., Herrmann, H., ... & Goldman, R. D. (2012). Withaferin a alters intermediate filament organization, cell shape and behavior. PloS one, 7(6), e39065.
  • Grin, B., Mahammad, S., Wedig, T., Cleland, M. M., Tsai, L., Herrmann, H., ... & Goldman, R. D. (2012). Withaferin A Alters Intermediate Filament Organization, Cell Shape and Behavior. PLOS ONE.
  • Thaiparambil, J. T., Bender, L., Ganesh, T., Kline, E., Raghavan, P., & Vertical, T. (2011). Withaferin A inhibits breast cancer invasion and metastasis at sub-cytotoxic doses by inducing vimentin disassembly and serine 56 phosphorylation. International journal of cancer, 129(11), 2744-2755.
  • ResearchGate. (n.d.). Different classes of vimentin inhibitors. Retrieved February 15, 2026, from [Link]

  • PubMed Central. (n.d.). Identification of phosphorylation-induced changes in vimentin Intermediate Filaments by SDSL-EPR. Retrieved February 15, 2026, from [Link]

  • Ise, H., et al. (2010). Vimentin and desmin possess GlcNAc-binding lectin-like properties on cell surfaces. Glycobiology, 20(7), 843-864.
  • Patsnap Synapse. (2024, June 25). What are vimentin inhibitors and how do they work?. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2,3-dihydro-3beta-methoxy withaferin A. Retrieved February 15, 2026, from [Link]

  • AACR Journals. (2009, March 13). Inhibition of vimentin or β 1 integrin reverts morphology of prostate tumor cells grown in laminin-rich extracellular matrix gels and reduces tumor growth in vivo. Retrieved February 15, 2026, from [Link]

  • Chaudhary, A., Kalra, R. S., Malik, V., Shashank, P., Kaul, S. C., Wadhwa, R., & Sundar, D. (2019). 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences. Scientific reports, 9(1), 1-12.
  • Frontiers. (2021, July 7). A Small Vimentin-Binding Molecule Blocks Cancer Exosome Release and Reduces Cancer Cell Mobility. Retrieved February 15, 2026, from [Link]

  • Wadhwa, R., et al. (2017). 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity.
  • EMBL-EBI. (n.d.). 2,3-dihydro-3beta-methoxy withaferin A (CHEBI:69121). Retrieved February 15, 2026, from [Link]

  • MDPI. (2020, September 22). Simultaneous Quantification of Protein Binding Kinetics in Whole Cells with Surface Plasmon Resonance Imaging and Edge Deformation Tracking. Retrieved February 15, 2026, from [Link]

  • YouTube. (2022, April 4). Fundamentals of Surface Plasmon Resonance (SPR) | Biology Solutions. Retrieved February 15, 2026, from [Link]

  • Vareum. (n.d.). 3β-Methoxy-2,3-dihydrowithaferin A. Retrieved February 15, 2026, from [Link]

  • PUSH Bio-technology. (n.d.). Natural Product Description|3β-Methoxy-2,3-dihydrowithaferin A. Retrieved February 15, 2026, from [Link]

Sources

Safety Operating Guide

3-Methoxy-2,3-dihydrowithaferin-A proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 3-Methoxy-2,3-dihydrowithaferin-A

Executive Summary

Compound: 3-Methoxy-2,3-dihydrowithaferin-A (3-MDW-A) Class: Steroidal Lactone / Withanolide Derivative Primary Hazard: Cytotoxicity and Acute Aquatic Toxicity Disposal Method: High-Temperature Incineration (Destruction efficiency >99.99%)[1]

This guide defines the operational protocols for the containment and disposal of 3-MDW-A. As a semi-synthetic derivative of Withaferin A, this compound retains significant biological activity. While the saturation of the C2-C3 double bond (via methoxylation) reduces its electrophilic Michael acceptor reactivity compared to the parent compound, it must be managed as a High Potency Active Pharmaceutical Ingredient (HPAPI) equivalent in a research setting.

Part 1: Hazard Identification & Waste Characterization

Before disposal, the waste stream must be accurately characterized to ensure regulatory compliance (EPA/RCRA) and safety.

PropertyData / StatusOperational Implication
Physical State Solid (Powder) or Solution (DMSO/Methanol)Solids require dust control; liquids require solvent compatibility checks.[2]
Toxicity Acute Oral Toxicity (Cat 4); Aquatic Toxicity (Cat 1)Do not drain dispose. Zero-discharge protocol is mandatory.
RCRA Status Non-Listed (Not P or U listed by CAS)Regulated as Characteristic Hazardous Waste due to toxicity.
Solubility Lipophilic (Soluble in DMSO, MeOH, CHCl3)Aqueous decontamination is ineffective. Use organic solvents for cleaning.
Stability Stable under normal conditions; combustible.Suitable for thermal destruction (Incineration).

Part 2: Primary Disposal Workflows

The following logic governs the segregation of 3-MDW-A waste. The objective is total thermal destruction to prevent environmental accumulation of the steroidal scaffold.

Diagram 1: Waste Segregation Decision Tree

WasteSegregation Start Waste Generation (3-MDW-A) StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Contaminated PPE, Wipes) StateCheck->Solid Liquid Liquid Waste (Mother Liquor, HPLC Effluent) StateCheck->Liquid Sharps Sharps (Needles, Broken Glass) StateCheck->Sharps RedBag Double Bag (Polyethylene) Label: 'Cytotoxic Solid Waste' Solid->RedBag Carboy Solvent Waste Carboy (Segregate Halogenated vs Non-Halogenated) Liquid->Carboy SharpContainer Rigid Cytotoxic Sharps Bin (Purple/White or Red) Sharps->SharpContainer Incinerator High-Temp Incineration (Off-site Hazardous Waste Facility) RedBag->Incinerator Carboy->Incinerator SharpContainer->Incinerator

Figure 1: Decision logic for segregating 3-MDW-A waste streams to ensure compliant destruction.

Protocol A: Solid Waste (Stock Powder & Debris)
  • Applicability: Expired stock, contaminated gloves, weighing boats, bench paper.

  • Procedure:

    • Collect all solids in a transparent polyethylene bag (minimum 4 mil thickness).

    • Place the primary bag inside a secondary containment bag (Double-Bagging).

    • Seal with tape or a zip-tie; do not use simple twist ties.

    • Labeling: Apply a hazardous waste label detailing:

      • Chemical Name: "3-Methoxy-2,3-dihydrowithaferin-A"[1]

      • Hazard Class: "Toxic / Cytotoxic"

      • Date of Accumulation.

    • Storage: Store in a designated "Satellite Accumulation Area" (SAA) until pickup.

Protocol B: Liquid Waste (Solutions)
  • Applicability: Reaction mixtures, HPLC waste, unused stock solutions.

  • Procedure:

    • Determine the primary solvent (e.g., DMSO, Methanol, Chloroform).

    • Segregate into Halogenated or Non-Halogenated waste streams based on the solvent carrier.

    • Critical Control: Ensure the waste carboy is compatible with the solvent (HDPE is generally suitable for alcohols/DMSO; glass or fluorinated plastic may be required for chlorinated solvents).

    • Labeling: List "3-Methoxy-2,3-dihydrowithaferin-A" as a trace contaminant (<1%) or principal component depending on concentration.

    • Prohibition: Never dilute with water to pour down the sink. The compound is toxic to aquatic life (Category 1).[3]

Part 3: Spill Response & Decontamination

Because 3-MDW-A is a lipophilic steroid, aqueous cleaning agents (water/soap) alone are ineffective and may spread the contamination by "beading" the compound over a larger surface area.

Diagram 2: Spill Response Algorithm

SpillResponse Alert Spill Detected Isolate Isolate Area ( signage, restrict access) Alert->Isolate PPE Don PPE (Double Nitrile Gloves, Lab Coat, N95/P100) Isolate->PPE Type Spill Type? PPE->Type Powder Powder Spill Type->Powder Liquid Liquid Spill Type->Liquid WetWipe Cover with wet pad (prevent dust) Powder->WetWipe Absorb Absorb with Chem-Pad/Vermiculite Liquid->Absorb Solubilize Solvent Wash (Ethanol/Methanol) to solubilize residues WetWipe->Solubilize Absorb->Solubilize FinalClean Soap & Water Wash (Mechanical removal) Solubilize->FinalClean Waste Dispose as Hazardous Waste FinalClean->Waste

Figure 2: Step-by-step spill response emphasizing solubilization of the lipophilic compound.

Decontamination Protocol
  • Solubilization (The Critical Step): Apply 70% Ethanol or 100% Methanol to the contaminated surface. This dissolves the hydrophobic steroidal lactone, lifting it from the surface.

  • Removal: Wipe with absorbent paper towels. Discard these towels immediately into the solid hazardous waste bag.

  • Final Wash: Clean the area with detergent and water to remove any remaining solvent residue.

  • Verification (Optional for High-Volume Spills): A surface swab analyzed via UV-Vis or LC-MS can confirm the absence of the withanolide signature (typically absorbing around 210-225 nm).

Part 4: Regulatory & Scientific Context

Why Incineration? Steroidal lactones possess a rigid tetracyclic skeleton that is resistant to simple chemical degradation. While the 3-methoxy-2,3-dihydro modification reduces the reactivity of the A-ring compared to Withaferin A, the compound remains environmentally persistent and biologically potent. High-temperature incineration (>1000°C) ensures the complete oxidation of the steroidal core into CO2 and H2O, preventing bioaccumulation in downstream ecosystems.

Regulatory Alignment:

  • EPA/RCRA: While not explicitly P-listed, this waste meets the criteria for Characteristic Hazardous Waste (Toxicity). Generators are responsible for making this determination (40 CFR § 262.11).

  • OSHA: Handling requires compliance with the "Hazardous Chemicals in Laboratories" standard (29 CFR § 1910.1450).[4]

References

  • National Research Council. (2011).[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[4][5] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). [Link]

  • PubChem. (2024). Compound Summary: Withaferin A (Parent Structure Reference). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: 29 CFR 1910.1450. [Link]

Sources

A Senior Application Scientist's Guide to Handling 3-Methoxy-2,3-dihydrowithaferin-A

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a potent derivative of Withaferin A, 3-Methoxy-2,3-dihydrowithaferin-A is a withanolide of significant interest in biomedical research, particularly for its potential anti-inflammatory, neuroprotective, and anticancer activities.[1][2][3] Its biological activity is intrinsically linked to its ability to interact with cellular pathways, which necessitates a robust safety protocol.[2] This guide provides essential, field-tested procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of your research. Our core principle is minimizing exposure to As Low As Reasonably Achievable (ALARA).

Hazard Identification and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for 3-Methoxy-2,3-dihydrowithaferin-A is not widely available, its structural similarity to other cytotoxic withanolides and available data for related compounds demand that it be handled as a potentially hazardous substance. An MSDS for the closely related "2,3-Dihydro-3-methoxywithaferin A" classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Given its investigation for use in oncology, it must be treated as a potentially cytotoxic agent.

Table 1: Known and Potential Hazard Profile

Hazard CategoryDescriptionRationale & Source
Acute Oral Toxicity Harmful if swallowed.Classification for a closely related compound.[4]
Cytotoxicity Potential to be toxic to cells.Investigated for anticancer properties, a common trait of cytotoxic compounds.[1][2]
Skin/Eye Irritation May cause irritation upon contact.A general precaution for handling powdered chemical compounds.[5][6]
Respiratory Irritation Inhalation of powder may cause respiratory tract irritation.A common hazard for fine chemical powders.[5]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.Classification for a closely related compound.[4] Do not allow to enter drains or water courses.

Required Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against exposure. It is not merely a checklist but a comprehensive system to prevent contact via all potential routes: inhalation, dermal absorption, and ingestion.[7]

Table 2: PPE Requirements by Task

TaskHand ProtectionBody ProtectionRespiratory ProtectionEye/Face Protection
Receiving/Unpacking 2 pairs chemo glovesLab coatNot requiredSafety glasses
Weighing Powder 2 pairs chemo glovesChemo-rated gownFit-tested N95 respirator Goggles & Face shield
Preparing Solutions 2 pairs chemo glovesChemo-rated gownNot required (in BSC/hood)Goggles
Cell Culture Work 2 pairs chemo glovesChemo-rated gownNot required (in BSC)Safety glasses
Spill Cleanup 2 pairs chemo glovesChemo-rated gownFit-tested N95/PAPR Goggles & Face shield
Waste Disposal 2 pairs chemo glovesChemo-rated gownNot requiredSafety glasses
Core PPE Directives:
  • Hand Protection: Double-gloving is mandatory for all handling tasks.[8] Both pairs of gloves must be powder-free and rated for chemotherapy drug handling (meeting ASTM D6978 standards).[9][10] The inner glove should be tucked under the gown cuff, while the outer glove goes over the cuff. The outer glove should be removed and disposed of as cytotoxic waste before leaving the immediate work area to prevent secondary contamination.

  • Body Protection: A disposable, poly-coated, solid-front gown with a back closure and tight-fitting elastic cuffs is required.[10] This chemo-rated gown provides a barrier against splashes and aerosol contamination. Standard lab coats are insufficient.

  • Respiratory Protection: A NIOSH-certified, fit-tested N95 respirator is the minimum requirement when handling the powdered form of the compound outside of a containment device (e.g., during weighing or spill cleanup).[9][10] Medical masks offer no protection against chemical particulates.[9] For large spills, a powered air-purifying respirator (PAPR) may be necessary.[10]

  • Eye and Face Protection: At a minimum, wear safety glasses with side shields. When weighing powder or during any operation with a splash risk, upgrade to chemical splash goggles.[11] For maximum protection, especially during spill cleanup, a full face shield should be worn in conjunction with goggles.[8][10]

  • Shoe Covers: Two pairs of disposable shoe covers are required when entering the designated area for handling cytotoxic compounds to prevent tracking contaminants out of the workspace.[10]

Operational Plan: Safe Handling Workflow

Adherence to a strict, step-by-step protocol is critical, especially when handling the active pharmaceutical ingredient (API) in its most concentrated, powdered form.

Protocol: Weighing and Reconstituting 3-Methoxy-2,3-dihydrowithaferin-A
  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood or a Class II Biological Safety Cabinet (BSC).

    • Cover the work surface with a disposable, plastic-backed absorbent pad.[8]

    • Assemble all necessary equipment: analytical balance, spatulas, weigh paper/boats, microcentrifuge tubes, and the chosen solvent (e.g., DMSO).[12]

    • Prepare cytotoxic waste disposal bags and sharps containers within the work area.

  • Donning PPE:

    • Before entering the designated area, don shoe covers, a chemo-rated gown, a fit-tested N95 respirator, and eye/face protection.

    • Wash hands thoroughly and don the first pair of chemotherapy gloves.

    • Don the second, outer pair of chemotherapy gloves, ensuring the cuffs are pulled over the gown sleeves.[10]

  • Weighing:

    • Carefully open the container with the compound inside the containment hood or BSC to avoid generating airborne particles.

    • Use a dedicated spatula to carefully transfer the desired amount of powder onto weigh paper or a weigh boat on the balance.

    • Once the desired weight is achieved, securely close the primary container.

  • Reconstitution:

    • Transfer the weighed powder into an appropriately sized vial or tube.

    • Add the calculated volume of solvent (e.g., DMSO) to the powder.

    • Cap the vial securely and mix gently (vortex or sonicate if necessary) until the compound is fully dissolved.[12]

  • Decontamination and Doffing:

    • Wipe down the exterior of the newly prepared stock solution vial, the primary compound container, the balance, and any equipment used with an appropriate deactivating solution (e.g., 70% ethanol), followed by a sterile water rinse if necessary.

    • Dispose of all disposable items (weigh paper, pipette tips, absorbent pad) into the designated cytotoxic waste container.

    • Remove the outer pair of gloves and dispose of them in the cytotoxic waste.

    • Remove the gown and remaining PPE according to your institution's procedures before leaving the handling area.

    • Wash hands thoroughly.

G prep 1. Prepare Workspace (BSC/Hood, Absorbent Pad) ppe 2. Don Full PPE (N95, Gown, 2x Gloves, Goggles) prep->ppe Enter Designated Area weigh 3. Weigh Powder (Inside BSC/Hood) ppe->weigh reconstitute 4. Reconstitute in Solvent (e.g., DMSO) weigh->reconstitute decon_equip 5. Decontaminate Equipment & Stock Vial reconstitute->decon_equip dispose_waste 6. Dispose Consumables (Cytotoxic Waste) decon_equip->dispose_waste doff 7. Doff PPE (In Designated Area) dispose_waste->doff wash 8. Wash Hands Thoroughly doff->wash Exit Area

Caption: Safe Weighing and Reconstitution Workflow.

Disposal Plan

Improper disposal poses a significant risk to the environment and public health. All waste generated from handling 3-Methoxy-2,3-dihydrowithaferin-A must be segregated and treated as hazardous.

  • Waste Segregation: All items that have come into direct or potential contact with the compound are considered cytotoxic waste. This includes gloves, gowns, shoe covers, absorbent pads, pipette tips, vials, and cleaning materials.

  • Containment:

    • Solids: Use clearly labeled, sealed, and leak-proof bags or containers designated for cytotoxic waste.

    • Sharps: Needles, syringes, and glass vials must be placed in a puncture-resistant sharps container labeled for cytotoxic waste.

    • Liquids: Unused stock solutions or contaminated liquid media should be collected in a sealed, labeled, and compatible hazardous waste container.

  • Final Disposal: DO NOT dispose of this compound or its waste in standard trash or down the sewer system.[13] All cytotoxic waste must be handled and removed by a licensed chemical waste management company, typically for disposal via high-temperature incineration.[13]

Emergency Procedures: Spill Management

Prompt and correct action during a spill is crucial to prevent exposure and contamination. All labs handling this compound must have a cytotoxic spill kit readily accessible.

  • Alert & Isolate: Immediately alert others in the area. Secure the location to prevent anyone from entering the spill zone.

  • Don PPE: Before addressing the spill, don the appropriate PPE as listed in Table 2 for "Spill Cleanup," including a respirator.[9]

  • Contain: For liquid spills, use the absorbent powder or pads from the spill kit to cover and contain the liquid. For powder spills, gently cover with damp absorbent pads to prevent the powder from becoming airborne. Do not dry sweep.

  • Clean: Using the scoop and scraper from the kit, carefully collect all contaminated materials and place them into the cytotoxic waste bag.

  • Decontaminate: Clean the spill area three times using a decontamination solution (e.g., detergent), followed by a clean water rinse.

  • Dispose: Seal the cytotoxic waste bag containing all cleanup materials and contaminated PPE. Dispose of it through the licensed waste contractor.

  • Report: Report the incident to your institution's Environmental Health and Safety office.

By integrating these safety and handling protocols into your daily workflow, you can confidently advance your research with 3-Methoxy-2,3-dihydrowithaferin-A while upholding the highest standards of laboratory safety.

References

  • Safe handling of cytotoxics: guideline recommendations. (n.d.). PMC. [Link]

  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. (n.d.). Great Ormond Street Hospital for Children NHS Foundation Trust. [Link]

  • Choosing Personal Protective Equipment for Handling Cytotoxic Drugs. (2026, February 3). AZoM.com. [Link]

  • GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS. (n.d.). Halyard Health. [Link]

  • 3β-Methoxy-2,3-dihydrowithaferin A. (n.d.). MySkinRecipes. [Link]

  • Natural Product Description|3β-Methoxy-2,3-dihydrowithaferin A. (n.d.). Chengdu Push Bio-technology Co., Ltd. [Link]

  • 2,3-dihydro-3beta-methoxy withaferin A | C29H42O7. (n.d.). PubChem. [Link]

  • SAFETY DATA SHEET. (n.d.). Xi'an Land Nutra Co., Ltd. [Link]

  • 2,3-Dihydro-3-methoxywithaferin A|21902-96-5|MSDS. (2025, November 9). DC Chemicals. [Link]

  • Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives. (2020, December 6). MDPI. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • Role of Withaferin A and Its Derivatives in the Management of Alzheimer's Disease: Recent Trends and Future Perspectives. (2021, June 17). MDPI. [Link]

  • Process for isolation of withaferin-A from plant materials and products there
  • ISOLATION AND CHARACTERIZATION OF WITHAFERIN-A FROM THE WITHANIA SOMNIFERA (ASHWAGANDHA). (2017, January 30). Journal of Drug Delivery and Therapeutics. [Link]

  • Chemical, microbial and safety profiling of a standardized Withania somnifera (Ashwagandha) extract and Withaferin. (2023, February 23). ResearchGate. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-2,3-dihydrowithaferin-A
Reactant of Route 2
3-Methoxy-2,3-dihydrowithaferin-A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.